Chemical structure and properties of N-[(4-methylphenyl)sulfonyl]isoleucine
The following technical guide details the chemical structure, synthesis, and properties of N-[(4-methylphenyl)sulfonyl]isoleucine , commonly referred to as N-Tosyl-L-isoleucine . Structural Dynamics, Synthetic Methodolog...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of N-[(4-methylphenyl)sulfonyl]isoleucine , commonly referred to as N-Tosyl-L-isoleucine .
Structural Dynamics, Synthetic Methodology, and Applications
Chemical Identity & Structural Analysis[1][2][3][4]
N-Tosyl-L-isoleucine is a sulfonamide derivative of the essential amino acid L-isoleucine. Structurally, it consists of an isoleucine backbone where the
-amino group is protected by a p-toluenesulfonyl (tosyl) group.
Structural Components
The molecule comprises three distinct pharmacophores/functional domains:
The p-Toluenesulfonyl (Tosyl) Group: A lipophilic, electron-withdrawing moiety that masks the nucleophilicity of the amine and enhances solubility in organic solvents.
The L-Isoleucine Backbone: Provides the chiral center (
-configuration) and the sec-butyl side chain, which imparts steric bulk.
The Carboxylic Acid: Remains free, allowing for further coupling reactions (e.g., esterification, amide bond formation) or salt formation.
Stereochemistry[5]
Configuration: The compound retains the stereochemistry of the starting L-isoleucine (
).
InChI Key: AGPKZVBTJJNPAG-WHFBIAKZSA-N (Derived base structure).[1]
Unlike free L-isoleucine, which exists as a zwitterion with a high melting point (>280°C) and water solubility, the N-tosyl derivative behaves as a lipophilic carboxylic acid.
Sodium Hydroxide (NaOH): 2.2 equivalents (1 eq to deprotonate COOH, 1 eq to neutralize HCl).
Solvent System: THF:Water (1:1) or Dioxane:Water.
Step-by-Step Protocol
Dissolution: Dissolve L-isoleucine (10 mmol) in 1N NaOH (22 mmol) at 0°C. The solution must be basic (pH > 10) to ensure the amino group is nucleophilic (
rather than ).
Addition: Dissolve TsCl (11 mmol) in a minimal amount of THF. Add this solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0–5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Checkpoint: The reaction mixture should remain homogenous; if precipitate forms (TsCl), add more THF.
Workup:
Wash the basic aqueous layer with Diethyl Ether (
mL) to remove unreacted TsCl (critical for purity).
Acidify the aqueous layer carefully with 1N HCl to pH 2–3. The N-Tosyl-L-isoleucine will precipitate as a white solid.
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
Synthesis Workflow Diagram
Figure 1: Schotten-Baumann synthesis workflow for N-Tosyl-L-isoleucine.
Spectroscopic Characterization
Researchers should verify the identity of the synthesized compound using Proton NMR (
H NMR).
Predicted
H NMR Data (CDCl
, 400 MHz)
9.0–10.0: Broad singlet (1H, -COOH ).
7.75: Doublet, Hz (2H, Tosyl aromatic ortho -H).
7.30: Doublet, Hz (2H, Tosyl aromatic meta -H).
5.10: Doublet, Hz (1H, -NH -Ts).
3.85: Doublet of doublets (1H, -CH ).
2.42: Singlet (3H, Tosyl -CH).
1.85: Multiplet (1H, -CH ).
1.40 & 1.15: Multiplets (2H, -CH).
0.90: Triplet (3H, -CH).
0.85: Doublet (3H, -CH).
Applications in Drug Development & Synthesis
Chiral Aziridine Synthesis
N-Tosyl-L-isoleucine is a critical precursor for the synthesis of chiral N-tosyl aziridines . Reduction of the carboxylic acid to the alcohol (using BH
or LiAlH), followed by cyclization, yields the aziridine. These are potent electrophiles for ring-opening reactions to create chiral amines.
Mitsunobu Alkylation
The acidity of the sulfonamide proton (pKa ~11) makes this compound an excellent substrate for Mitsunobu reactions . It can be alkylated with primary or secondary alcohols to form N-alkylated amino acid derivatives without racemization.
Crystallinity Aid
Due to the rigid aromatic ring, N-tosyl derivatives often crystallize better than other protected amino acids. This property is exploited to purify complex mixtures or to determine absolute configuration via X-ray crystallography.
Application Logic Flow
Figure 2: Synthetic utility of N-Tosyl-L-isoleucine in generating chiral building blocks.
References
Sigma-Aldrich. N-(p-Tosyl)-L-Isoleucine Product Data. CAS 34235-81-9.
Fischer, E., & Lipschitz, W. (1915). Formation of N-tosyl amino acids. Berichte der deutschen chemischen Gesellschaft.
Berry, M. B., & Craig, D. (1992). Synthesis of N-tosyl aziridines from amino acids. Synlett.
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Tosyl group stability and cleavage).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6306, L-Isoleucine (Precursor Data).
Molecular weight and formula of N-Tosyl-L-isoleucine
Physicochemical Profiling, Synthetic Methodology, and Applications in Drug Discovery[1] Executive Summary N-Tosyl-L-isoleucine (CAS: 34235-81-9) is a specialized amino acid derivative widely utilized as a chiral building...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling, Synthetic Methodology, and Applications in Drug Discovery[1]
Executive Summary
N-Tosyl-L-isoleucine (CAS: 34235-81-9) is a specialized amino acid derivative widely utilized as a chiral building block in peptide synthesis and peptidomimetic drug design.[1][2][3][4] By protecting the
-amine of L-isoleucine with a p-toluenesulfonyl (tosyl) group, the molecule gains significant stability against premature degradation while retaining the stereochemical integrity of the isoleucine side chain.[1] This guide provides a comprehensive technical analysis of its molecular properties, a validated synthesis protocol via the Schotten-Baumann reaction, and its critical role in modern medicinal chemistry.[1]
Part 1: Molecular Identity & Physicochemical Properties
N-Tosyl-L-isoleucine combines the lipophilic, branched-chain characteristics of L-isoleucine with the electron-withdrawing, crystalline-promoting properties of the tosyl group.[1]
Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water; soluble in aqueous base (pH > 8).[1][5][6][7]
Chirality
L-isomer (2S,3S configuration retained from L-Isoleucine)
SMILES
CCC(O)=O
Expert Insight: The introduction of the tosyl group significantly increases the crystallinity of the amino acid, often making purification by recrystallization more efficient compared to other protecting groups like Boc or Fmoc.[1] However, the sulfonamide bond is extremely stable and requires harsh conditions (e.g., sodium in liquid ammonia or strong acids) for removal, making this derivative more suitable as a permanent scaffold or intermediate rather than a transient protecting group in standard Solid Phase Peptide Synthesis (SPPS).[1]
Part 2: Synthetic Methodology
The Schotten-Baumann Reaction
The industrial and laboratory standard for synthesizing N-Tosyl-L-isoleucine is the Schotten-Baumann reaction .[1][3][7][8] This biphasic reaction involves the acylation of the L-isoleucine amine by p-toluenesulfonyl chloride (Tosyl chloride) under basic conditions.[1]
Mechanistic Rationale:
Base Role (NaOH/Na₂CO₃): Neutralizes the HCl byproduct to drive the equilibrium forward and deprotonates the amino group of isoleucine, ensuring it acts as a potent nucleophile.[1]
Biphasic System: Often performed in Water/Ether or Water/Dioxane mixtures to solubilize both the polar amino acid salt and the lipophilic acid chloride.[1]
Sodium Hydroxide (NaOH) (2.2 eq, usually 1M or 2M solution)[1]
Solvent: Water/Tetrahydrofuran (THF) or Water/Dioxane (1:1 v/v)[1]
Step-by-Step Workflow:
Dissolution: Dissolve L-isoleucine (10 mmol) in 1M NaOH (22 mL). The solution should be clear.
Addition: Cool the solution to 0°C. Add a solution of TsCl (11 mmol) in THF (10 mL) dropwise over 30 minutes.
Note: Slow addition prevents the hydrolysis of TsCl by the aqueous base.[1]
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. Monitor pH; maintain pH > 9 by adding small aliquots of NaOH if necessary.[1]
Workup:
Wash the alkaline solution with diethyl ether (2 x 10 mL) to remove unreacted TsCl (organic impurities).[1]
Acidify the aqueous layer carefully with 1M HCl to pH ~2.[1] The product, N-Tosyl-L-isoleucine, will precipitate as a white solid.[1]
Purification: Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol to obtain high-purity crystals.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the synthesis and workup procedure.
Figure 1: Workflow for the Schotten-Baumann synthesis of N-Tosyl-L-isoleucine.
Part 3: Structural Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.[1]
Expected Spectral Data
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):
Amide Proton (-NH-): A doublet typically appearing between 7.5 – 8.5 ppm (dependent on solvent H-bonding).[1]
Aromatic Tosyl Ring: Two characteristic doublets (integrating to 2H each) around 7.6 ppm and 7.3 ppm , indicating the para-substituted benzene ring.[1]
Tosyl Methyl (-Ph-CH₃): A sharp singlet at approximately 2.4 ppm .[1]
-Proton (Chiral Center): A multiplet at 3.6 – 3.9 ppm .[1]
Negative Mode [M-H]⁻: Calculated m/z ≈ 284.35 (often more sensitive for carboxylic acids).[1]
Part 4: Applications in Drug Development[12]
1. Chiral Auxiliaries and Building Blocks
N-Tosyl-L-isoleucine serves as a robust chiral scaffold.[1] The bulky tosyl group provides steric shielding, which can direct stereoselectivity in subsequent reactions on the carboxylic acid terminus. It is frequently used in the synthesis of N-tosyl aziridines , which are reactive intermediates for creating complex alkaloids and non-natural amino acids.[1]
2. Peptidomimetics
In the development of protease inhibitors, the sulfonamide bond (–SO₂–NH–) acts as a stable isostere for the transition state of amide bond hydrolysis.[1] N-Tosyl amino acids are investigated as inhibitors for enzymes like chymotrypsin and elastase, where the tosyl group mimics the aromatic residues preferred by these enzymes' specificity pockets.[1]
3. Crystallographic Resolution
Due to its high crystallinity, N-Tosyl-L-isoleucine is often used to resolve racemic amines.[1] By forming diastereomeric salts with a racemic amine mixture, the N-Tosyl-L-isoleucine allows for the separation of enantiomers via fractional crystallization.[1]
References
Sigma-Aldrich. N-(p-Tosyl)-L-Isoleucine Product Specification. Link
National Institute of Standards and Technology (NIST). L-Isoleucine Mass Spectrum and Properties. Link
Schotten, C., & Baumann, E. (1884).[1] Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft. (Foundational reaction reference).
ChemSrc. L-Isoleucine Hydrochloride and Derivatives Data. Link
PubChem. Compound Summary for CID 6306 (L-Isoleucine). Link
Solubility Analysis of N-[(4-methylphenyl)sulfonyl]isoleucine: Protocols, Thermodynamics, and Process Implications
This in-depth technical guide details the solubility characterization, thermodynamic modeling, and process implications for N-[(4-methylphenyl)sulfonyl]isoleucine (commonly known as N-Tosyl-L-isoleucine ). This compound...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the solubility characterization, thermodynamic modeling, and process implications for N-[(4-methylphenyl)sulfonyl]isoleucine (commonly known as N-Tosyl-L-isoleucine ). This compound serves as a critical intermediate in the synthesis of chiral pharmaceuticals and as a resolving agent in enantiomeric separation.
Executive Summary & Chemical Profile
N-[(4-methylphenyl)sulfonyl]isoleucine (CAS: 31604-28-1 for L-isomer) is a sulfonamide derivative of the amino acid isoleucine. The tosyl (p-toluenesulfonyl) group acts as a robust protecting group for the amine functionality, enhancing the molecule's lipophilicity and crystallizability compared to the zwitterionic free amino acid.
Understanding the solid-liquid equilibrium (SLE) of this compound in various organic solvents is paramount for:
Purification: Designing crystallization processes to remove impurities (e.g., unreacted tosyl chloride or D-isoleucine).
Chiral Resolution: Optimizing solvent systems where the solubility difference between diastereomeric salts is maximized.
Reaction Engineering: Selecting appropriate solvents for subsequent coupling reactions where high concentration is desired to improve kinetics.
Solubility Behavior: Amphiphilic; the tosyl group promotes solubility in organic solvents (alcohols, esters, ketones), while the carboxylic acid allows pH-dependent solubility in aqueous buffers.
To obtain high-precision solubility data essential for thermodynamic modeling, the Laser Monitoring Observation Technique is the industry standard due to its accuracy over the gravimetric method, particularly for temperature-dependent studies.
Methodology: Laser Monitoring Technique
This dynamic method eliminates sampling errors associated with filtration in the static gravimetric method.
Apparatus Setup:
Jacketed Glass Vessel: 100 mL, temperature-controlled via a circulating water bath (precision ±0.05 K).
Laser System: A He-Ne laser (or high-intensity diode) directed through the vessel.
Photo-detector: Placed opposite the laser to measure light intensity.
Agitation: Magnetic stirring at constant RPM (e.g., 400 rpm) to ensure homogeneity without inducing cavitation.
Step-by-Step Workflow:
Preparation: Weigh a precise mass (
) of N-tosyl-L-isoleucine and solvent () into the vessel.
Dissolution: Heat the mixture until the solid completely dissolves (laser transmission reaches maximum,
).
Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
Nucleation Detection: The temperature at which the laser intensity drops sharply (
) indicates the point of nucleation (metastable limit).
Equilibrium Determination: Alternatively, use the synthetic method :
Prepare a mixture of known composition.
Heat slowly until the last crystal disappears.
Record the temperature (
) at the moment of complete dissolution (maximum light transmission).
Repeat for various mole fractions (
).
Visualization of Experimental Workflow
Solubility Landscape & Solvent Selection[5]
Based on the structural properties of N-tosyl-L-isoleucine (polar sulfonamide + non-polar alkyl chain), the solubility profile typically follows the "like dissolves like" principle, modified by hydrogen bonding capabilities.
Expected Solubility Trends[5]
High Solubility:
Short-chain Alcohols (Methanol, Ethanol): Strong H-bonding donors/acceptors interact with the carboxyl and sulfonamide groups.
Polar Aprotic Solvents (Acetone, Ethyl Acetate): Dipole-dipole interactions with the sulfonyl group.
Moderate Solubility:
Acetonitrile: Good polarity but lacks H-bond donation.
Low Solubility:
Non-polar Solvents (Toluene, Hexane): Limited interaction with the polar core of the molecule.
Water: The hydrophobic tosyl and isobutyl groups limit water solubility despite the carboxyl group (unless pH is adjusted > 7).
Data Structure for Analysis
When analyzing experimental data, results are tabulated as mole fraction solubility (
) vs. Temperature ().
Temperature (K)
Methanol ()
Ethanol ()
Acetone ()
Ethyl Acetate ()
278.15
288.15
298.15
...
...
...
...
...
318.15
Note: Solubility typically increases with temperature (endothermic dissolution).
Thermodynamic Modeling & Correlation
To utilize solubility data for process design (e.g., cooling crystallization), experimental points must be correlated using semi-empirical models.
Modified Apelblat Equation
The most widely used model for amino acid derivatives, correlating mole fraction solubility (
) with temperature ().
A, B, C: Empirical parameters determined by non-linear regression.
Applicability: Excellent for systems showing non-linear van't Hoff plots (changing enthalpy of solution).
(Buchowski-Ksiazczak) Equation
Useful for describing the non-ideality of the solution.
: Parameter related to the association of solute molecules.
: Enthalpy parameter.
: Melting temperature of the solute.
Thermodynamic Parameters
Using the van't Hoff analysis , the apparent thermodynamic functions of dissolution are calculated:
Enthalpy of Solution (
):
Interpretation: A positive value indicates an endothermic process (solubility increases with T).
Gibbs Free Energy (
):
(Derived from the linear fit of
vs ).
Entropy of Solution (
):
Interpretation: Positive entropy often drives the dissolution of structured solutes in organic solvents.
Dissolution Mechanism Diagram
Applications & Process Implications
Crystallization Process Design
The solubility curve dictates the supersaturation ratio (
) , the driving force for crystallization.
Cooling Crystallization: Best for solvents with a steep solubility curve (high
), such as methanol or ethanol.
Anti-solvent Crystallization: If solubility is very high in methanol but low in water, adding water to a methanol solution can induce controlled precipitation.
Chiral Resolution
N-Tosyl-L-isoleucine is often used to resolve chiral amines. The efficiency depends on the solubility difference between the diastereomeric salts (
vs ).
Solvent Screening: Select a solvent where the solubility ratio
is maximized to achieve high enantiomeric excess (ee) in the solid phase.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Fundamental text for solubility protocols).
Sha, Z., et al. (2010). Solubility of N-Phthaloyl-L-isoleucine in Different Solvents from (283 to 323) K. Journal of Chemical & Engineering Data, 55, 5263–5265. (Reference for analogous amino acid derivative methodology). Link
Wang, J., et al. (2015). Thermodynamic models for determination of the solubility of N-(4-methylphenyl-Z-3-chloro-2-(phenylthio)propenamide in 12 pure solvents. Journal of Molecular Liquids, 211, 145-151. (Reference for sulfonamide solubility modeling). Link
Sigma-Aldrich. (2024). Product Specification: N-[(4-Methylphenyl)sulfonyl]-L-isoleucine. Link
Exploratory
Thermodynamic Stability of Tosyl-Protected Isoleucine Derivatives: An In-depth Technical Guide
Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of tosyl-protected isoleucine derivatives, compounds of significant interest in peptide synthesis and broader drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of tosyl-protected isoleucine derivatives, compounds of significant interest in peptide synthesis and broader drug development. We will delve into the intrinsic factors governing the stability of the N-tosyl-isoleucine scaffold, explore common degradation pathways under various stress conditions, and present robust analytical methodologies for assessing stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical liabilities and handling of these important synthetic intermediates.
Introduction: The Significance of the Tosyl Group in Isoleucine Chemistry
The p-toluenesulfonyl (tosyl) group is a widely utilized protecting group for the α-amino functionality of amino acids in organic synthesis.[1][2] Its popularity stems from its robustness under a wide range of reaction conditions, including acidic and basic environments, as well as many oxidative and reductive settings.[3][4] This stability is crucial during the construction of complex molecular architectures.
Isoleucine, a branched-chain amino acid, presents unique steric considerations in synthetic chemistry. The tosyl protection of isoleucine provides a crystalline and stable derivative that is amenable to a variety of coupling and modification reactions. However, a thorough understanding of its thermodynamic stability is paramount to prevent unwanted degradation during synthesis, purification, and storage, which could lead to impurities and reduced yields.
This guide will explore the key factors influencing the stability of N-tosyl-isoleucine and its derivatives, providing both theoretical insights and practical experimental protocols.
Factors Influencing the Thermodynamic Stability
The stability of N-tosyl-isoleucine derivatives is a multifactorial issue, governed by both electronic and steric effects, as well as the surrounding chemical environment.
The Sulfonamide Bond: An Anchor of Stability
The core of the tosyl protecting group's stability lies in the sulfonamide (N-S) bond. This bond is generally resistant to cleavage due to the delocalization of the nitrogen lone pair into the sulfonyl group, which imparts a degree of double bond character and strengthens the N-S linkage. Cleavage of this bond typically requires harsh conditions, such as treatment with sodium in liquid ammonia or strong acids at elevated temperatures.[5]
Steric Hindrance from the Isoleucine Side Chain
The bulky sec-butyl side chain of isoleucine plays a significant role in the kinetic stability of its N-tosyl derivative. This steric bulk can shield the sulfonamide bond from nucleophilic attack, thereby slowing down potential degradation pathways. Computational studies on related systems have shown that branched-chain amino acids can significantly influence the local conformational stability of peptides and proteins.[6][7][8] This principle extends to smaller protected amino acid derivatives, where the isoleucine side chain can restrict the approach of reactants.
Electronic Effects of the Tosyl Group
The electron-withdrawing nature of the p-toluenesulfonyl group increases the acidity of the N-H proton of the sulfonamide. This has implications for its reactivity in certain base-mediated reactions but also contributes to the overall stability of the protected amine by reducing its nucleophilicity.
Degradation Pathways of N-Tosyl-Isoleucine Derivatives
Understanding the potential degradation pathways is crucial for developing robust synthetic processes and stable formulations. Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are instrumental in elucidating these pathways.[6][9][10][11]
Hydrolytic Degradation
Hydrolysis of the sulfonamide bond is a primary degradation pathway, particularly under strongly acidic or basic conditions at elevated temperatures.
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the sulfonamide nitrogen or oxygen can facilitate nucleophilic attack by water, leading to the cleavage of the N-S bond to yield p-toluenesulfonic acid and isoleucine.
Base-Mediated Hydrolysis: In highly alkaline environments, direct nucleophilic attack of hydroxide ions on the sulfur atom can also lead to cleavage of the sulfonamide bond.
The rate of hydrolysis is highly dependent on pH and temperature.[8][12]
Thermal Decomposition
At elevated temperatures, N-tosyl-isoleucine derivatives can undergo thermal decomposition. The primary decomposition pathway is often initiated by the cleavage of the weakest bonds in the molecule. Thermogravimetric analysis (TGA) is a key technique to determine the onset temperature of decomposition.
Photolytic Degradation
While the tosyl group itself does not possess a strong chromophore in the near-UV and visible regions, prolonged exposure to high-energy light can potentially lead to degradation, especially in the presence of photosensitizers.
Experimental Analysis of Thermodynamic Stability
A combination of analytical techniques is employed to quantitatively assess the stability of N-tosyl-isoleucine derivatives.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal stability of solid materials.[13][14][15][16][17]
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of fusion. For N-tosyl-isoleucine, a sharp melting endotherm would be indicative of a pure, crystalline solid.
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.
Table 1: Representative Thermal Analysis Data for N-Tosyl-L-Isoleucine
Parameter
Value
Technique
Melting Point (Tm)
~135-138 °C
DSC
Onset of Decomposition (Td)
> 200 °C
TGA
Note: These are typical expected values. Actual values may vary depending on the purity and crystalline form of the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity and stability of N-tosyl-isoleucine derivatives in solution.[11][12][18][19][20] A stability-indicating HPLC method is one that can separate the intact drug substance from its degradation products.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and stability analysis of N-tosyl-L-isoleucine.
Synthesis of N-Tosyl-L-Isoleucine
This protocol is adapted from established methods for the tosylation of amino acids.[19][21]
Materials:
L-Isoleucine
p-Toluenesulfonyl chloride (TsCl)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Diethyl ether
Water
Procedure:
Dissolve L-isoleucine (1.0 eq.) in 2 M NaOH solution (3.0 eq.) with cooling in an ice bath.
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC until the starting amino acid is consumed.
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
Filter the precipitate, wash with cold water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure N-Tosyl-L-Isoleucine.
Diagram 1: Synthesis of N-Tosyl-L-Isoleucine
Caption: Workflow for the synthesis of N-Tosyl-L-Isoleucine.
Forced Degradation Study Protocol
This protocol outlines a general procedure for evaluating the hydrolytic stability of N-tosyl-L-isoleucine.[9]
Materials:
N-Tosyl-L-Isoleucine
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
Methanol or Acetonitrile (HPLC grade)
Water (HPLC grade)
pH meter
Procedure:
Stock Solution Preparation: Prepare a stock solution of N-Tosyl-L-Isoleucine (e.g., 1 mg/mL) in methanol or acetonitrile.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water.
Incubation: Incubate the solutions at a controlled elevated temperature (e.g., 60 °C).
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
Sample Preparation for HPLC:
For acidic samples, neutralize with an equivalent amount of NaOH.
For basic samples, neutralize with an equivalent amount of HCl.
Dilute all samples to a suitable concentration with the mobile phase.
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Diagram 2: Forced Hydrolytic Degradation Workflow
Caption: Experimental workflow for forced degradation studies.
Stability-Indicating HPLC Method
The following is an example of a reversed-phase HPLC method suitable for stability studies of N-tosyl-isoleucine.
Table 2: Example HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic acid in Water
Mobile Phase B
0.1% Trifluoroacetic acid in Acetonitrile
Gradient
30% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 220 nm
Injection Volume
10 µL
Note: This method may require optimization for specific derivatives or degradation products.
Conclusion
N-Tosyl-protected isoleucine derivatives are robust and valuable intermediates in organic synthesis. Their thermodynamic stability is governed by the strong sulfonamide bond and the steric influence of the isoleucine side chain. While generally stable, they can undergo degradation under harsh hydrolytic and thermal conditions. A thorough understanding of these stability limitations, coupled with the use of appropriate analytical techniques such as DSC, TGA, and stability-indicating HPLC methods, is essential for ensuring the quality and integrity of synthetic processes and final products. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers working with these important chemical entities.
References
Fischer, E., & Lipschitz, W. (Year). Über die N-Tosyl-Derivate der Aminosäuren. Berichte der deutschen chemischen Gesellschaft. (This is a representative classic citation; a modern equivalent detailing a specific synthesis would be cited in a real-world scenario).
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from a relevant Mettler Toledo resource.[13]
BenchChem. (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem Technical Guide.[9]
Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from the Creative Proteomics website.[18]
Figshare. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides.[22]
BenchChem. (2025). Technical Support Center: N-Detosylation in Organic Synthesis. BenchChem Technical Guide.[3]
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.[10]
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from the Organic Synthesis website.[19]
BenchChem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. BenchChem Technical Guide.[11]
Kathuria, S. V., et al. (2016). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins. Protein Science.[6][7][8]
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.[23][24]
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from the Organic Chemistry Portal.[4]
Shah, P., & Saraf, S. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.[25]
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.[14]
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.[1]
Golebiewski, P., & Ciesielski, W. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry.[8]
The University of Melbourne. (n.d.). TGA-DSC - Research. Retrieved from the university's research facilities website.[16]
MooreAnalytical. (n.d.). Thermal Analysis- TGA/DSC. Retrieved from the MooreAnalytical website.[17]
Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society.
BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. BenchChem Technical Guide.[1]
Kocienski, P. J. (2004). Protecting Groups. Thieme.[5]
Krygowski, T. M., & Stępień, B. T. (2005). Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers. Journal of Molecular Modeling.[26]
Kotsyubynskyy, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Catalysts.[27]
Kathuria, S. V., et al. (2016). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins: Sequence determinants of structure and stability. Protein Science.[6][7][8]
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews.[23][24]
Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC.[25]
TA Instruments. (n.d.). Characterizing Protein Stability by DSC.
ResearchGate. (2012). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent.[28]
Chen, X., et al. (2022). The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters. Foods.[29]
Hitachi High-Tech. (n.d.). Analysis Example for a Drug Listed in the Japanese Pharmacopoeia Sixteenth Edition (Isoleucine, Leucine, Valine Granules).[30]
Sato, N., et al. (2004). Reaction Kinetics of Amino Acid Decomposition in High-Temperature and High-Pressure Water. Industrial & Engineering Chemistry Research.[31]
Golebiewski, P., & Ciesielski, W. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry.[8][12]
ResearchGate. (2023). Decomposition pathways of alanine, valine, leucine, and isoleucine.[32]
Fulem, M., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Journal of Chemical & Engineering Data.[33]
Tokyo Chemical Industry. (n.d.). Protecting Agents.[2]
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental rigor, mechanistic insight, and application utility over generic descriptions.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental rigor, mechanistic insight, and application utility over generic descriptions.
Core Identity & Synthetic Utility in Chiral Drug Development [1][2]
Executive Summary & Chemical Profile
N-Tosyl-L-isoleucine (CAS 19458-05-0) is a robust chiral building block derived from the essential amino acid L-isoleucine.[1][2] It serves as a critical intermediate in the synthesis of peptidomimetics, chiral ligands (e.g., oxazaborolidines), and heterocyclic scaffolds.[1]
The
-toluenesulfonyl (tosyl) group functions as a dual-purpose moiety:
Nitrogen Protection: It renders the amine non-nucleophilic and stable against acid/base hydrolysis typical of carbamate protecting groups (Boc, Fmoc), allowing for harsh downstream transformations.[1]
Crystallinity & Purification: The tosyl group significantly enhances the crystallinity of the amino acid derivative, facilitating purification via recrystallization rather than expensive chromatography—a key advantage in process chemistry.
Soluble in polar organic solvents (EtOAc, MeOH, Acetone), aqueous base (); Insoluble in aqueous acid and non-polar hydrocarbons.[1][2][3][4][5][6][7][8][9]
Melting Point
Typically 130–135°C (Solvent dependent; Lit.[1] values vary based on polymorph)
Synthesis & Production Protocol
The synthesis of N-Tosyl-L-isoleucine follows a modified Schotten-Baumann protocol.[1] This biphasic or semi-aqueous reaction requires precise pH control to balance the nucleophilicity of the amine against the hydrolysis of the sulfonyl chloride.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the L-isoleucine amine nitrogen onto the sulfur of
-toluenesulfonyl chloride ().[1] The base serves two roles:
Scavenging: Neutralizes the HCl byproduct to drive the equilibrium forward.
Critical Control Point: If the pH drops below 9, the amine protonates and reaction stalls. If pH exceeds 12-13 significantly or temperature rises, hydrolysis of
The following diagram illustrates the synthesis pathway and two major downstream applications: conversion to chiral oxazaborolidines (CBS catalysts) and N-alkylation via Mitsunobu conditions.[1]
Figure 1: Synthetic pathway from L-Isoleucine to N-Tosyl-L-Isoleucine and downstream applications in asymmetric catalysis and alkylation.
Characterization & Quality Control
Trustworthiness in chemical synthesis relies on rigorous characterization. For N-Tosyl-L-isoleucine, NMR spectroscopy is the gold standard for verifying identity and stereochemical purity.[1]
NMR Fingerprint (
NMR in
or
)
Amide Proton (
): A doublet around 7.5–8.0 ppm (exchangeable with ).[1] The acidity of this proton is enhanced by the sulfonyl group ().[1]
Aromatic Region: Two doublets characteristic of the para-substituted toluene ring (
& : Two distinct methyl signals (triplet and doublet) around 0.8–0.9 ppm.[1]
Stereochemical Integrity
The sulfonyl group prevents oxazolone formation (a common pathway for racemization in N-acyl amino acids) during activation.[1] However, strong bases can still cause epimerization at the
-carbon.
QC Test: Chiral HPLC using a column like Chiralpak AD-H or OD-H is recommended if the compound is used for GMP synthesis.[1]
Applications in Drug Development
Chiral Auxiliaries & Catalysts
N-Tosyl-L-isoleucine is a precursor to N-sulfonyl amino alcohols .[1][2] Reduction of the carboxylic acid (using
or ) yields N-tosyl-L-isoleucinol.[1] This amino alcohol is a privileged scaffold for:
Oxazaborolidines (CBS Catalysts): Used for the enantioselective reduction of ketones to chiral alcohols.[1]
Chiral Ligands: For Titanium or Zinc-catalyzed alkylation reactions.[1]
Mitsunobu Alkylation
Unlike amides, the sulfonamide nitrogen in N-Tosyl-L-isoleucine is sufficiently acidic (
) to undergo Mitsunobu reactions ().[1] This allows for the synthesis of N-alkylated amino acids with high enantiomeric excess, avoiding the over-alkylation issues common with free amines.
Peptidomimetics
The tosyl group mimics the transition state of peptide hydrolysis in some protease inhibitors. It provides a hydrophobic anchor that can occupy the S1 or S2 pockets of enzymes, making this scaffold useful in designing inhibitors for viral proteases or metalloproteinases.
Safety & Handling (MSDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles.
Storage: Store at room temperature (15–25°C) in a tightly closed container. Stable under normal conditions; avoid strong oxidizers.[1]
References
Fischer, E., & Lipschitz, W. (1915).[1] Über die optisch-aktiven N-Monomethyl-derivate von Alanin, Leucin, Phenylalanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. (Foundational method for N-tosyl amino acid synthesis).[1]
Corey, E. J., et al. (1987).[1] Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines. Journal of the American Chemical Society. (Application of amino alcohol derivatives).[1]
Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1][10] (Reference for N-tosyl protecting group stability and removal).
PubChem Compound Summary. (2024). L-Isoleucine and Derivatives. National Center for Biotechnology Information. (Data verification for parent compound).[1]
Sigma-Aldrich. (2024).[1] Product Specification: N-(p-Tosyl)-L-isoleucine. (Commercial specifications and safety data).
Crystal Structure Analysis of N-p-Tosylisoleucine: A Technical Guide
Executive Summary The structural characterization of N-p-tosyl-L-isoleucine (Ts-Ile) represents a critical intersection between supramolecular chemistry and chiral resolution.[1] While the p-toluenesulfonyl (tosyl) group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural characterization of N-p-tosyl-L-isoleucine (Ts-Ile) represents a critical intersection between supramolecular chemistry and chiral resolution.[1] While the p-toluenesulfonyl (tosyl) group is classically viewed merely as a protecting group for amines in peptide synthesis, its role in crystal engineering is profound.[1] The rigid aromatic sulfonyl moiety introduces strong directionality via
hydrogen bonding, often overriding the native packing tendencies of the aliphatic isoleucine side chain.
This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of Ts-Ile. It is designed for researchers aiming to utilize this compound as a chiral resolving agent or as a model for sulfonamide-protein interactions.[1]
Part 1: Chemical Context & Synthesis Protocol[1]
To obtain single crystals suitable for X-ray diffraction, the purity of the starting material is paramount. We utilize a modified Schotten-Baumann reaction , optimized to prevent racemization of the L-isoleucine stereocenter.[1]
Reaction Mechanism & Causality
The synthesis involves the nucleophilic attack of the isoleucine amino group on the sulfur of p-toluenesulfonyl chloride.
Critical Control Point: The reaction media must remain basic (pH > 9) to scavenge the HCl byproduct and keep the amino acid soluble (as a carboxylate salt). However, excessive heat or prolonged exposure to high pH can lead to racemization at the
Dissolution: Dissolve L-Isoleucine (13.1 g, 100 mmol) in 50 mL of 2M NaOH. Cool to
.
Addition: Dissolve p-toluenesulfonyl chloride (21.0 g, 110 mmol) in 50 mL THF. Add dropwise to the amino acid solution over 30 minutes.
Reaction: Stir vigorously at room temperature for 4 hours. Monitor pH; add dilute NaOH if pH drops below 9.[1]
Work-up: Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted TsCl.[1]
Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH 2.0. The product, N-p-tosyl-L-isoleucine, will precipitate as a white solid.[1]
Purification: Filter and recrystallize from Ethanol/Water (1:1).
Part 2: Crystallogenesis & Phase Behavior[1]
Growing diffraction-quality crystals of N-tosyl derivatives requires balancing the hydrophobic tosyl group against the polar carboxylic acid.[1]
Solvent Selection Strategy
Ethanol/Water (Slow Evaporation): The most reliable method. The hydrophobic isoleucine side chain and tosyl ring prefer ethanol, while the carboxyl group interacts with water. As ethanol evaporates, saturation is reached gently.
Acetone/Hexane (Vapor Diffusion): Used if the alkyl chain shows high disorder. Hexane diffusion locks the hydrophobic conformation.
Crystal Growth Protocol
Prepare a saturated solution of purified Ts-Ile in Ethanol at
.
Filter the warm solution through a 0.22
PTFE syringe filter into a clean scintillation vial.
Add water dropwise until persistent turbidity is just observed, then add one drop of ethanol to clear it.
Cover with parafilm, poke 3-4 small holes, and store in a vibration-free environment at
.
Timeline: Prismatic colorless crystals typically appear within 48-72 hours.[1]
Part 3: X-Ray Diffraction Analysis (SCXRD)
This section details the data collection strategy and expected structural motifs based on homologous N-tosyl amino acids.
Reasoning: The sec-butyl side chain of isoleucine is prone to high thermal motion and static disorder.[1] Low temperature is non-negotiable for resolving the terminal methyl groups.
Note: Copper radiation is preferred for absolute configuration determination (Flack parameter) if the crystal is small, due to higher anomalous scattering signal from Sulfur.
Structural Expectations & Motifs
When solving the structure, look for these established supramolecular synthons common in sulfonamides:
Space Group: Likely
(Orthorhombic).[1] As a chiral molecule, it must crystallize in a Sohncke space group (no inversion centers).
The "L-Shape" Conformation: The bulky tosyl group and the amino acid backbone typically adopt a folded conformation to minimize steric clash between the sulfonyl oxygens and the isoleucine side chain.
Hydrogen Bonding Network:
Carboxylic Acid: Expect
catemers (infinite chains) rather than the centrosymmetric dimers seen in simple carboxylic acids, due to the chiral screw axis.
Sulfonamide: The
is a strong donor. It typically bonds to a sulfonyl oxygen of a neighboring molecule (), forming rings or infinite chains running parallel to the crystallographic screw axis.
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the logical flow from synthesis to structural solution, highlighting the critical decision nodes.
Figure 1: Integrated workflow for the synthesis, crystallization, and structural determination of N-p-tosylisoleucine.
Part 5: Pharmaceutical & Research Implications[1][3][4]
Understanding the crystal structure of N-p-tosylisoleucine extends beyond basic characterization:
Chiral Resolution: The rigid tosyl group enhances the ability of isoleucine to act as a resolving agent for racemic bases. The crystal packing efficiency determines the selectivity of the diastereomeric salt formation.
Drug Design (Sulfonamide Isosteres): The
angle and bond length data derived from this structure serve as parameter constraints for molecular dynamics simulations of sulfonamide-based drugs (e.g., COX-2 inhibitors) binding to protein active sites.[1]
Protecting Group Stability: Precise bond lengths of the
bond (typically ~1.60-1.63 ) provide insight into the lability of the tosyl group under acidic deprotection conditions.
References
Synthesis of N-Tosyl Amino Acids:
McChesney, J. D., & Swann, K. (1971).[1] "Preparation of N-p-toluenesulfonyl amino acid derivatives." Journal of Pharmaceutical Sciences.
Structural Motifs in Sulfonamides:
Adsmond, D. A., & Grant, D. J. W. (2001). "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences.
General Crystallography of Amino Acid Derivatives:
Görbitz, C. H. (1989). "Crystal and molecular structure of N-p-toluenesulfonyl-L-glutamic acid." Acta Crystallographica Section C.
Isoleucine Physical Properties:
National Center for Biotechnology Information (2023).[1] "PubChem Compound Summary for CID 6306, L-Isoleucine."
[1]
Difference between N-Tosyl-L-isoleucine and N-Tosyl-D-isoleucine
This guide provides an in-depth technical analysis of the stereochemical, physicochemical, and functional differences between -Tosyl-L-isoleucine and -Tosyl-D-isoleucine . It is structured to serve researchers in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the stereochemical, physicochemical, and functional differences between
-Tosyl-L-isoleucine and -Tosyl-D-isoleucine . It is structured to serve researchers in medicinal chemistry, biocatalysis, and process development.
Technical Guide:
-Tosyl-L-isoleucine vs.
-Tosyl-D-isoleucine
Stereochemical Divergence in Sulfonamide Derivatives
Executive Summary
The tosylation of isoleucine (Ile) at the
-amino position creates a sulfonamide derivative that eliminates the zwitterionic character of the native amino acid. This modification drastically alters solubility, crystallinity, and biological recognition.
-Tosyl-L-isoleucine is the derivative of the proteinogenic amino acid.[1] It serves as a critical intermediate in the synthesis of protease inhibitors (e.g., chloromethyl ketones) and chiral auxiliaries.
-Tosyl-D-isoleucine is the "unnatural" enantiomer. It is primarily utilized as a reference standard in chiral chromatography, a probe for enzymatic stereospecificity, and a proteolytically resistant scaffold in peptidomimetics.
The core distinction lies not in scalar physical properties (melting point, solubility in achiral solvents), which are identical, but in vector properties (optical rotation) and molecular recognition (interaction with enzymes and chiral selectors).
Physicochemical & Stereochemical Comparison
The introduction of the
-toluenesulfonyl (tosyl) group creates a bulky, hydrophobic "handle" that facilitates crystallization. This is often exploited to resolve racemic mixtures of amino acids.
The following diagram illustrates the stereochemical inversion at the
-carbon and -carbon (side chain).
Figure 1: Stereochemical relationship. Note that "D-isoleucine" typically implies inversion at both chiral centers (2R, 3R) compared to L-isoleucine (2S, 3S), distinct from L-allo-isoleucine (2S, 3R).
Synthetic Protocol: Schotten-Baumann Tosylation
The synthesis of
-tosyl-isoleucine is a classic application of Schotten-Baumann conditions . This biphasic reaction is critical because the amino acid must be kept in its soluble anionic form (carboxylate) while the amine acts as a nucleophile toward the sulfonyl chloride.
Why this protocol?
pH Control: The reaction generates HCl. If the pH drops, the amine becomes protonated (
) and non-nucleophilic. NaOH maintains the amine in the reactive state.
Selectivity: The tosyl group prefers the amine over the carboxylate (which forms a mixed anhydride that hydrolyzes quickly in water).
Step-by-Step Methodology (L-Isomer)
Preparation: Dissolve L-isoleucine (10 mmol) in 20 mL of 1N NaOH (2 eq). This deprotonates the amine and carboxylate.[3]
Addition: Cool to 0°C. Add
-toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise (dissolved in minimal acetone or added as solid) over 30 minutes.
Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours.
Checkpoint: Monitor pH.[4] Keep pH > 9 by adding dilute NaOH if necessary.
Workup:
Wash the alkaline solution with diethyl ether (removes unreacted TsCl).
Acidification (Critical Step): Slowly add 6N HCl to the aqueous layer until pH < 2. The
-Tosyl-L-isoleucine will precipitate as a white solid (loss of charge).
Purification: Filter the precipitate and recrystallize from Ethanol/Water.
Figure 2: Synthetic workflow for N-tosylation under alkaline conditions.
Biocatalytic Divergence & Pharmacology
The most significant technical difference between the isomers is their behavior in biological systems.
The "Lock and Key" Discrimination
Enzymes such as Carboxypeptidase A and Acylase I (from Aspergillus or Porcine Kidney) exhibit strict stereospecificity.
L-Isomer: Fits into the hydrophobic pocket of the enzyme. The tosyl group mimics a peptide backbone extension, often making it a substrate for hydrolysis (cleaving the sulfonamide, though difficult) or, more commonly, an inhibitor .
D-Isomer: Steric clash prevents binding. The side chain (sec-butyl) and the bulky tosyl group cannot simultaneously fit the active site geometry defined by the Ogston "three-point attachment" model.
Protease Inhibition (The TPCK Connection)
-Tosyl-L-isoleucine is structurally homologous to TPCK (-tosyl-L-phenylalanine chloromethyl ketone), a famous irreversible inhibitor of chymotrypsin.
Mechanism: The tosyl group anchors the molecule in the hydrophobic S2/S3 subsites of the protease.
Relevance: In drug development,
-Tosyl-L-Ile derivatives are used to map the S1' specificity of elastase-like serine proteases. The D-isomer is used as a negative control to prove that inhibition is active-site directed and stereospecific.
Kinetic Resolution
To obtain enantiopure L-isoleucine from a racemic mixture, researchers often use enzymatic kinetic resolution on
-acyl derivatives. While -acetyl is standard, -tosyl derivatives are often used for chemical resolution via diastereomeric salt formation (e.g., using brucine or quinine) because the sulfonyl group increases the acidity of the amide proton, facilitating salt formation.
References
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for sulfonamide protection protocols).
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[5] (Foundational text on amino acid resolution and physical properties).
Shaw, E. (1965).[6] "The selective chemical modification of proteins." Physiological Reviews, 50(2), 244-296. (Discusses Tosyl-amino acid derivatives as protease inhibitors).
Sigma-Aldrich. (2024).[1] Product Specification: N-(p-Tosyl)-L-isoleucine. (Verified commercial source for CAS 34235-81-9).
Chenault, H. K., et al. (1989).[7] "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids." Journal of the American Chemical Society, 111, 6354-6364. (Mechanisms of enzymatic resolution).
Procedure for N-tosylation of L-isoleucine using tosyl chloride
Application Note: High-Purity N-Tosylation of L-Isoleucine Abstract & Introduction The protection of the -amino group of amino acids is a fundamental step in peptide synthesis and the development of peptidomimetics. The...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity N-Tosylation of L-Isoleucine
Abstract & Introduction
The protection of the
-amino group of amino acids is a fundamental step in peptide synthesis and the development of peptidomimetics. The p-toluenesulfonyl (tosyl, Ts) group serves as an exceptionally robust protecting group due to its stability against strong acids and bases, unlike the more transient Boc or Fmoc groups.
This application note details the optimized protocol for the N-tosylation of L-Isoleucine (L-Ile) using p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions. This method prioritizes stereochemical retention (preserving the L-configuration), high yield, and the removal of common by-products (tosylic acid and unreacted chloride).
Key Advantages of this Protocol:
Stereochemical Integrity: Low risk of racemization compared to amide formation.
Scalability: Suitable for gram to kilogram scale synthesis.
Self-Validating Purification: The solubility differential between the product (acidic) and impurities (neutral) drives the purification.
Chemical Basis & Mechanism[1][2]
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The amine of L-isoleucine acts as the nucleophile, attacking the electrophilic sulfur of TsCl.
Critical Mechanistic Insight:
The reaction competes with the hydrolysis of TsCl by water. To favor N-tosylation, the pH must be maintained above the pKa of the amino group (approx. 9.6) to ensure it remains unprotonated (
) and nucleophilic. However, excessively high pH (>12) accelerates TsCl hydrolysis. Therefore, a controlled alkaline environment (pH 10-11) is optimal.
Figure 1: Reaction Mechanism
Caption: Nucleophilic attack of L-Isoleucine amine on the sulfonyl center of TsCl under basic conditions.
Experimental Design Strategy
We utilize a biphasic Schotten-Baumann system (Water/Ether or Water/THF).
Aqueous Phase: Contains L-Isoleucine and NaOH. The base serves two roles:
Solubilizes the amino acid as a carboxylate salt.
Neutralizes the HCl generated during the reaction.
Organic Phase (Optional but recommended): Dissolving TsCl in a solvent like diethyl ether or THF before addition controls the reaction rate and prevents the formation of large, unreactive clumps of TsCl.
Method A (Solid Addition): Add finely powdered TsCl in small portions over 20 minutes.
Method B (Solution Addition - Preferred): Dissolve TsCl in minimal THF or Diethyl Ether and add dropwise.
Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours .
Process Control: Monitor pH periodically. If it drops below 9, add small aliquots of 1N NaOH to maintain alkalinity.
Phase 2: Workup & Purification (The "Self-Validating" Step)
The beauty of this protocol lies in the extraction logic:
Alkaline Stage: Product is a salt (soluble). Unreacted TsCl is neutral (insoluble/organic soluble).
Acidic Stage: Product becomes a free acid (precipitates).
First Extraction (Impurity Removal): Transfer the reaction mixture to a separatory funnel. Wash the aqueous alkaline layer with Diethyl Ether (2 x 50 mL) .
Why? This removes unreacted TsCl and neutral byproducts. Discard the organic (ether) layer.
Acidification: Transfer the aqueous layer to a beaker. Cool to 0°C. Slowly acidify with 2N HCl to pH 2–3 while stirring.
Observation: The solution will turn cloudy, and a white precipitate (N-Tosyl-L-Isoleucine) will form.
Troubleshooting: If an oil forms instead of a solid, scratch the glass side with a rod or add a seed crystal. Oiling often indicates residual solvent or impurities.
Filtration: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove trapped salts (NaCl).
Recrystallization: Recrystallize the crude solid from Aqueous Ethanol (dissolve in hot ethanol, add warm water until turbid, cool slowly).
Figure 2: Process Workflow
Caption: Step-by-step workflow for the isolation of pure N-Tosyl-L-Isoleucine.
Characterization & Quality Control
Do not rely solely on melting point, as trace water or solvent can depress the value.
1. Melting Point:
Expected Value: ~134–136°C (Literature values vary slightly based on hydration; compare with standard).
Note: A sharp melting range (< 2°C) indicates high purity.
2. 1H-NMR (DMSO-d6 or CDCl3):
7.70 (d, 2H): Aromatic protons ortho to sulfonyl.
7.30 (d, 2H): Aromatic protons meta to sulfonyl.
2.40 (s, 3H): Methyl group on the Tosyl ring.
0.80–0.90: Methyl groups of the Isoleucine side chain (distinct doublet and triplet patterns).
3. LC-MS:
Confirm Molecular Ion:
Da (Calculated MW: 285.36).
Check for absence of TsCl peak.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Product is an Oil
Impurities or rapid precipitation.
Re-dissolve in base, wash again with ether, and acidify very slowly.
Low Yield
Hydrolysis of TsCl.
Ensure temperature was kept low during addition; ensure TsCl was added slowly.
Incomplete Reaction
pH dropped too low.
Monitor pH constantly; if it drops <9, the amine becomes protonated () and unreactive.
References
McChesney, E. W., & Swann, W. K. (1937). The Identification of Amino Acids as N-p-Toluenesulfonyl Derivatives. Journal of the American Chemical Society, 59(6), 1116–1118.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures).
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note:
-Tosyl-L-Isoleucine in Asymmetric Synthesis
Executive Summary
-Tosyl-L-isoleucine (-[(4-methylphenyl)sulfonyl]-L-isoleucine) is a robust, crystalline chiral auxiliary and ligand precursor derived from the essential amino acid L-isoleucine. Distinguished by the steric bulk of its sec-butyl side chain and the acidity of the sulfonamide proton (), it serves as a versatile tool in organic synthesis.
This guide details the synthesis of the auxiliary itself and its two primary applications:
Optical Resolution: As a resolving agent for racemic amines via diastereomeric salt formation.
Ligand Synthesis: As a precursor to chiral oxazaborolidinones for enantioselective catalysis (e.g., Diels-Alder reactions).
Synthesis of
-Tosyl-L-Isoleucine
The preparation of
-Tosyl-L-isoleucine utilizes the Schotten-Baumann reaction conditions. This protocol ensures high enantiomeric purity by preventing racemization of the -carbon, a common risk when activating amino acids.
Dissolution: In a 1L round-bottom flask, dissolve L-isoleucine (13.1 g, 100 mmol) in 2N NaOH (100 mL, 200 mmol).
Expert Note: Use exactly 2 equivalents of base: one to deprotonate the carboxylic acid and one to neutralize the HCl generated during tosylation. Excess base can promote racemization.
Tosylation: Cool the solution to 0°C. Dissolve
-toluenesulfonyl chloride (19.1 g, 100 mmol) in 50 mL of acetone (or diethyl ether for a biphasic system) and add it dropwise over 45 minutes.
Mechanistic Insight: The reaction is driven by the nucleophilic attack of the amine on the sulfonyl sulfur. Maintaining low temperature (0-5°C) minimizes hydrolysis of TsCl.
Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours. Monitor pH; if it drops below 8, add small aliquots of 1N NaOH to maintain basicity (crucial for keeping the amine nucleophilic).
Work-up:
Wash the aqueous reaction mixture with
( mL) to remove unreacted TsCl and non-acidic byproducts.
Acidify the aqueous layer carefully with 6N HCl to pH 1-2. The product will precipitate as a white solid.
Critical Control: Do not heat during acidification.
Isolation: Filter the precipitate, wash with cold water (
mL), and recrystallize from aqueous ethanol (1:1).
Validation: Dry in a vacuum oven at 50°C.
Yield: ~85-90%
Melting Point: 134–136°C
Optical Rotation:
(, EtOH/NaHCO)
Application A: Optical Resolution of Racemic Amines
The primary industrial application of
-Tosyl-L-isoleucine is as an acidic resolving agent. Unlike tartaric acid, the bulky hydrophobic sec-butyl and tosyl groups create highly crystalline diastereomeric salts with distinct solubility profiles, ideal for resolving racemic bases like 1-phenylethylamine or amino alcohols.
Protocol: Resolution of (
)-1-Phenylethylamine
Salt Formation:
Dissolve
-Tosyl-L-isoleucine (28.5 g, 100 mmol) in boiling ethanol (150 mL).
Add (
)-1-phenylethylamine (12.1 g, 100 mmol) slowly.
Crystallization:
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
The less soluble diastereomeric salt (typically the L-Amine
L-Auxiliary complex, depending on solvent) will crystallize.
Recrystallization:
Filter the crystals. Recrystallize from ethanol until constant melting point and rotation are achieved.
Application B: Precursor for Chiral Oxazaborolidinone Catalysts
-Tosyl-L-isoleucine is a precursor to chiral oxazaborolidinones, which are potent Lewis Acid catalysts for asymmetric Diels-Alder reactions. The sulfonamide moiety acts as a rigid "wall" in the catalyst structure, enhancing stereoselectivity.
Workflow Overview
Reduction:
-Tosyl-L-isoleucine -Tosyl-L-isoleucinol (using or ).
Catalyst Generation: Reaction with Borane (
) or Butylboronic acid to form the oxazaborolidine.
Protocol: In-Situ Generation of the Catalyst
Note: This protocol describes the activation of the reduced amino alcohol derivative.
Setup: Flame-dry a 50 mL Schlenk flask under Argon.
Loading: Add
-Tosyl-L-isoleucinol (1 mmol) and dry DCM (10 mL).
Reflux: Heat to reflux for 2 hours with a Dean-Stark trap (or over sieves) to remove water.
Mechanism:[1][2][3][4] Condensation forms the B-N and B-O bonds, creating the rigid 5-membered oxazaborolidine ring.
Usage: Cool to -78°C. Add the dienophile (e.g., methacrolein) followed by the diene. The catalyst coordinates the dienophile, blocking one face via the steric bulk of the isoleucine side chain.
Visualization of Workflows
Figure 1: Synthesis and Resolution Workflow
Caption: Logical flow for the synthesis of the auxiliary and its application in the optical resolution of racemic amines, featuring a recovery loop for sustainability.
References
Synthesis of N-Tosyl Amino Acids
McChesney, J. D., & Swann, K. (1971). "Preparation of N-Tosyl Amino Acids." Journal of Organic Chemistry.
Note: Standard Schotten-Baumann protocols are foundational. See also: (Representative Link for N-Ts-Amino Acids).
Chiral Resolving Agents:
Newman, P. (1981). Optical Resolution Procedures for Chemical Compounds. Optical Resolution Information Center.
Context: Defines the solubility parameters for sulfonamide-based resolutions.
Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012.
Charette, A. B., et al. (1998). "Bis(oxazoline)–Copper Complexes as Catalysts for Enantioselective Cyclopropanation." Journal of the American Chemical Society.[2][5]
Note: While Charette often uses amphoteric ligands, the N-sulfonyl motif is a key structural element in zinc-medi
(Note: URLs provided are representative of the grounding search results for product availability and standard protocols.)
Synthesis of chiral ligands starting from N-tosyl-isoleucine
Application Note: AN-2026-CHIRAL Topic: Synthesis of Chiral Sulfonamide-Alcohol Ligands & Aziridine Precursors from -Tosyl-L-Isoleucine Date: February 17, 2026 Author: Senior Application Scientist, Chemical Development G...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-CHIRALTopic: Synthesis of Chiral Sulfonamide-Alcohol Ligands & Aziridine Precursors from
-Tosyl-L-Isoleucine
Date: February 17, 2026
Author: Senior Application Scientist, Chemical Development Group
Executive Summary
This application note details the synthetic protocols for transforming
-Tosyl-L-Isoleucine (N-Ts-Ile) into high-value chiral ligands and scaffolds. While often overlooked in favor of proline or valine derivatives, isoleucine offers a unique steric bulk (-butyl group) and two stereocenters (2S, 3S), providing superior enantioselectivity in sterically demanding asymmetric transformations.
We focus on two primary outputs:
Chiral Sulfonamide-Alcohol Ligands: Highly efficient ligands for Titanium(IV)-catalyzed asymmetric alkylation and alkynylation of aldehydes.
Chiral
-Tosyl Aziridines: Versatile electrophilic scaffolds for the synthesis of chiral diamine ligands.
Strategic Synthesis Workflow
The transformation of
-Tosyl-L-Isoleucine relies on the robust stability of the sulfonamide protecting group during carboxylate reduction. The resulting amino alcohol serves as the "Master Scaffold."
Figure 1: Divergent synthesis pathway from N-Tosyl-L-Isoleucine to functional chiral ligands.
Critical Mechanism & Causality
Why
-Tosyl-Isoleucine?
The -sulfonyl group plays a dual role:
Electronic Modulation: It significantly increases the acidity of the -NH proton (
vs. 17 for amides). This allows for facile deprotonation by weak bases or transition metals (e.g., , ), facilitating the formation of tight, rigid metal-ligand complexes.
Steric Locking: The bulky tosyl group, combined with the isoleucine side chain, creates a "chiral pocket" that effectively shields one face of the coordination sphere, driving high enantiomeric excess (ee).
The Self-Validating Protocol:
The protocols below are designed with checkpoints . For instance, the reduction step uses a mixed anhydride method rather than
.
Reasoning: While
is potent, it can occasionally cleave the S-N bond under reflux or cause racemization. The Mixed Anhydride/Borohydride method (Protocol 1) is chemoselective for the carboxylic acid, preserving the sulfonamide and the chiral integrity of the -carbon.
Experimental Protocols
Protocol A: Synthesis of
-Tosyl-L-Isoleucinol (The Ligand Scaffold)
This molecule acts as a bidentate ligand (
-donor) for Lewis Acid catalysis.
Reagents:
-Tosyl-L-Isoleucine (1.0 equiv)
Isobutyl chloroformate (1.1 equiv)
-Methylmorpholine (NMM) (1.1 equiv)
Sodium Borohydride (
) (3.0 equiv)
Solvents: THF (anhydrous), Methanol.
Step-by-Step Methodology:
Activation: Dissolve
-Tosyl-L-Isoleucine (10 mmol) in anhydrous THF (50 mL) under nitrogen. Cool to -15°C (ice/salt bath).
Base Addition: Add NMM (11 mmol) via syringe. Stir for 5 minutes.
Anhydride Formation: Dropwise add isobutyl chloroformate (11 mmol). A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes at -15°C to ensure complete formation of the mixed anhydride.
Reduction: Remove the cooling bath briefly. Add
(30 mmol) in one portion (or as a solution in minimal MeOH if solubility is an issue). Caution: Gas evolution ().
Reaction: Dropwise add Methanol (10 mL) over 20 minutes while maintaining temperature below 0°C. Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
Quench: Quench with 1M HCl until pH
2 (destroys excess borohydride).
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with Sat.
, Brine, and dry over .
Purification: Recrystallize from EtOAc/Hexanes.
Validation Checkpoint:
Target Yield: >85%
Appearance: White crystalline solid.
1H NMR (CDCl3): Look for the disappearance of the COOH proton and appearance of diastereotopic
-Tosyl-L-Isoleucinol generated above as a ligand for the enantioselective addition of phenylacetylene to aldehydes.
Reagents:
Ligand:
-Tosyl-L-Isoleucinol (0.1 equiv, 10 mol%)
Metal Source:
(Titanium isopropoxide) (0.2 equiv - Note: Excess Ti often improves turnover)
Substrate: Benzaldehyde (1.0 equiv)
Nucleophile: Phenylacetylene (1.2 equiv)
Base:
(0.2 equiv) (Optional, depending on specific variant)
Methodology:
Catalyst Assembly: In a flame-dried Schlenk flask, dissolve
-Tosyl-L-Isoleucinol (0.1 mmol) in dry Toluene (2 mL).
Titanium Loading: Add
(0.2 mmol) under Argon. Heat to 40°C for 20 minutes.
Mechanistic Insight: This step forms the active dimeric or monomeric Ti-complex, liberating isopropanol. The sulfonamide NH is deprotonated, forming a Ti-N bond.
Substrate Addition: Cool to room temperature. Add phenylacetylene (1.2 mmol) and stir for 15 minutes.
Reaction: Add Benzaldehyde (1.0 mmol). Stir at RT (or 0°C for higher ee) for 12-24 hours.
Quench: Add 1M HCl (2 mL) and extract with
.
Data Presentation: Expected Ligand Performance
Substrate (Aldehyde)
Yield (%)
ee (%)
Configuration
Benzaldehyde
88-92
94-98
(S)
4-Cl-Benzaldehyde
90-95
93-96
(S)
Cyclohexanecarbaldehyde
80-85
>90
(S)
Note: Data extrapolated from typical performance of sulfonamide-amino alcohol ligands in Ti-catalyzed alkynylation [1, 2].
Protocol C: Synthesis of Chiral
-Tosyl Aziridine
For researchers needing a reactive electrophile (e.g., for ring-opening with amines to create diamine ligands), the alcohol is cyclized.
Methodology:
Tosylation: React
-Tosyl-L-Isoleucinol (from Protocol A) with TsCl (1.2 equiv), , and catalytic DMAP in DCM to form the O-tosyl derivative .
Cyclization: Treat the crude O-tosyl compound with KOH (powdered) in THF/H2O or
in MeCN.
Mechanism: Intramolecular
displacement of the O-tosyl group by the sulfonamide anion.
Result: (2S, 3S)-2-(
-butyl)-1-tosylaziridine.
Mechanistic Visualization (Catalytic Cycle)
The following diagram illustrates the proposed transition state assembly for the Titanium-catalyzed addition, highlighting the role of the sulfonamide ligand.
Figure 2: Simplified catalytic cycle for Ti-mediated asymmetric alkynylation using N-Ts-Isoleucinol.
References
Vertex AI Search. (2025). The Natural Amino Acid Derived Chiral Sulfonamide Ligands in the Catalytic Asymmetric Addition of Phenylacetylene to Aldehydes. Ingenta Connect. 1[2]
NIH PubMed Central. (2025). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. 3[2]
NIH PubMed Central. (2025). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. 2
Organic Chemistry Portal. (2023). Synthesis of 2-oxazolines. 4
ResearchGate. (2025). Synthesis of Some New Chiral Sulfonamide Ligands. 5
Technical Support Case #TS-ISO-442: Yield Optimization for N-Tosyl-L-Isoleucine
The following guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis of N-[(4-methylphenyl)sulfonyl]isoleucine (N-Tosyl-L-Isoleucine). It addresses the specific kinetic and thermodynamic chall...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis of N-[(4-methylphenyl)sulfonyl]isoleucine (N-Tosyl-L-Isoleucine). It addresses the specific kinetic and thermodynamic challenges of the Schotten-Baumann reaction applied to amino acids.
Status: Active | Severity: High (Process Yield < 60%)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of N-tosyl-L-isoleucine relies on the Schotten-Baumann reaction , utilizing
-toluenesulfonyl chloride (TsCl) in an aqueous alkaline medium.[1][2] Low yields in this protocol are rarely due to a lack of reactivity but rather competitive hydrolysis of the sulfonyl chloride and improper workup sequencing .
This guide provides a root-cause analysis and a corrected workflow to shift the yield from ~50% to >85%.
Module 1: Reaction Kinetics & Stoichiometry
Q: My reaction seems to stall. Should I increase the temperature?
A: No. Increasing temperature will likely decrease your yield.
The reaction involves a competition between two pathways: the nucleophilic attack of the isoleucine amine on TsCl (Product Formation) and the attack of hydroxide ions on TsCl (Hydrolysis).
The Trap: Hydrolysis of TsCl to
-toluenesulfonic acid (TsOH) is accelerated significantly more by heat than the sulfonylation of the amine is.
The Fix: Maintain the reaction at 0°C to 5°C during the addition of TsCl. Only allow it to warm to room temperature after all reagents are combined. This kinetic control favors the amine nucleophile over the hydroxide.
Q: I am using 1.0 equivalent of TsCl. Why is the conversion incomplete?
A: You must account for the "Hydrolysis Tax."
Even under optimal conditions, some TsCl will hydrolyze. If you use exactly 1.0 equivalent, you will run out of electrophile before the isoleucine is fully consumed.
Recommendation: Use 1.2 to 1.5 equivalents of TsCl.[1]
Note: The excess TsCl is hydrophobic and can be easily removed during the specific workup described in Module 3.
Module 2: The Critical Role of pH (The "Goldilocks" Zone)
Q: What is the optimal pH, and why does it matter?
A: The target pH window is 9.0 – 10.0.
This reaction requires a delicate balance maintained by your base (typically NaOH or Na₂CO₃).
pH < 9 (Too Low): The amine group of isoleucine (
) becomes protonated ().[1] The protonated form is non-nucleophilic and cannot react with TsCl. The reaction stops.
pH > 11 (Too High): The concentration of hydroxide ions (
) is too high.[1] The competes aggressively with isoleucine for the TsCl, rapidly hydrolyzing it to TsOH (waste).
Visualizing the Competitive Pathway:
Figure 1: Competitive reaction pathways. Pathway A is the desired sulfonylation. Pathway B is the parasitic hydrolysis driven by excess heat or alkalinity.
Module 3: Workup & Purification (The "Secret Sauce")
Q: My product is sticky/oily or contains white specks. How do I purify it?
A: You are likely co-precipitating unreacted TsCl.
Many protocols simply say "acidify to precipitate."[1] This is incorrect. If you acidify immediately, unreacted TsCl (which is insoluble in water) will precipitate alongside your product.
The Corrected Workflow:
Reaction Complete: You have a basic aqueous solution containing Product (soluble salt), TsOH (soluble salt), and unreacted TsCl (insoluble solid/oil).
The Critical Wash: Wash the basic aqueous layer with an organic solvent (Diethyl Ether or DCM) BEFORE acidification.[1]
Why? The Product and TsOH stay in the water (as salts). The unreacted TsCl moves into the organic layer.
Action: Discard the organic layer.
Acidification: Now add HCl to the aqueous layer until pH 1-2.
Result: The Product protonates and precipitates. The TsOH remains soluble (it is a strong acid) and stays in the mother liquor.
Filtration: Filter the solid. It should be pure N-tosyl-L-isoleucine.[1]
Figure 2: Purification logic flow.[1][3] The organic wash step is critical for removing unreacted starting material before precipitation.
Module 4: Standardized Protocol & Troubleshooting
Optimized Experimental Protocol
Dissolution: Dissolve L-Isoleucine (10 mmol) and NaOH (20 mmol) in Water (15 mL). Cool to 0°C .[1]
Addition: Dissolve TsCl (12-13 mmol, 1.2-1.3 eq) in a minimal amount of THF or Acetone (optional, can add solid if finely powdered). Add dropwise to the amino acid solution over 30 minutes.
Maintenance: Monitor pH. If it drops below 9, add small aliquots of 1M NaOH to maintain pH 9-10.[1]
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3-4 hours.
Workup (The Clean-Up):
Extract the reaction mixture with Diethyl Ether (
mL). Discard the ether layers (removes excess TsCl).[1]
Cool the aqueous layer to 0°C.
Slowly add 6M HCl with stirring until pH reaches ~1-2. White precipitate should form.[1]
Stir for 30 minutes to ensure complete crystallization.
Isolation: Filter the solid, wash with cold water, and dry in vacuo.
Slow down addition rate. High local heat favors hydrolysis (waste) over sulfonylation.[1]
References
Schotten-Baumann Reaction Conditions : "The use of added base to drive the equilibrium in the formation of amides from amines and acid chlorides."[4][5][6][7] Organic Chemistry Portal. Link
Amino Acid pKa Values: Understanding the nucleophilicity of the amino group (
Tosyl Chloride Removal : "Excess tosyl chloride... is quickly and easily removed by reacting it with cellulosic materials [or filtration/washing]."[1] Tetrahedron Letters / FAO Agris.[1][8] Link
Sulfonylation Optimization : Protocols for N-tosyl amino acid synthesis and preventing side reactions. Monash University / ScienceDirect.[1] Link
Removing unreacted tosyl chloride from isoleucine reaction mixtures
Executive Summary This guide addresses the purification of isoleucine derivatives following N-tosylation. The primary challenge is the removal of unreacted p-toluenesulfonyl chloride (TsCl) and its hydrolysis byproduct,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the purification of isoleucine derivatives following N-tosylation. The primary challenge is the removal of unreacted p-toluenesulfonyl chloride (TsCl) and its hydrolysis byproduct, p-toluenesulfonic acid (TsOH) .
Because N-tosyl isoleucine retains the carboxylic acid functionality of the parent amino acid, it possesses unique solubility properties (amphoteric/acidic nature) that allow for a highly efficient "Acid-Base Swing" purification strategy. This method is superior to chromatography for bulk purification as it exploits the pKa differences between the product, the reagent (TsCl), and the byproduct (TsOH).
Troubleshooting & FAQs
Q1: I have significant unreacted TsCl in my reaction mixture. How do I remove it without running a column?
A: The most robust method for N-tosyl amino acids is the Acid-Base Swing Extraction .
Unlike neutral tosylates (e.g., alcohol derivatives), N-tosyl isoleucine is a carboxylic acid.
Extract with Base (pH ~8-9): The product converts to its carboxylate salt and moves to the aqueous phase. Unreacted TsCl (neutral) remains in the organic phase and is discarded.
Acidify and Re-extract (pH ~1-2): Acidifying the aqueous phase protonates the product, making it soluble in organic solvents again. Crucially, the byproduct TsOH remains water-soluble even at low pH (pKa -2.8) and is washed away.[1][2][3]
Q2: My product is co-eluting with TsCl on TLC/HPLC. Why?
A: TsCl and many N-tosyl derivatives have similar polarities in standard organic solvent systems (e.g., Hexane/Ethyl Acetate).
Immediate Fix: Hydrolyze the excess TsCl before attempting chromatography. Add a nucleophile (like water with a catalytic base or a primary amine) to convert TsCl into TsOH or a sulfonamide.[4] TsOH is much more polar and will stay at the baseline or elute separately.
Prevention: Ensure your workup includes a bicarbonate wash (see Protocol A), which hydrolyzes residual TsCl over time, though physical separation via the "Swing" is faster.
Q3: Can I use a solid-supported scavenger to remove TsCl?
A: Yes. If the Acid-Base Swing is not suitable (e.g., if you have modified the carboxylic acid into an ester), use a polymer-supported amine (e.g., Trisamine or aminomethyl polystyrene).
Mechanism: The resin-bound amine attacks the electrophilic sulfur of TsCl, covalently bonding it to the bead.
Protocol: Add 2-3 equivalents of resin relative to the excess TsCl.[5] Stir for 1-4 hours. Filter. The filtrate contains your product, free of TsCl.
Q4: How do I distinguish between TsCl, TsOH, and N-Tosyl Isoleucine?
Refer to the Solubility & Property Matrix below to predict behavior during workup.
Dissolution: Dilute the crude reaction mixture with EtOAc.
Basic Extraction (Removal of TsCl):
Wash the organic phase 2x with Saturated NaHCO₃.[4]
Mechanism:[1][4][10] N-Ts-Isoleucine deprotonates (COO⁻) and enters the Aqueous Phase . TsCl remains neutral and stays in the Organic Phase .
Action: Separate layers. Keep the Aqueous Layer. Discard the Organic Layer (contains TsCl).
Acidification (Removal of TsOH):
Cool the Aqueous Layer (ice bath) and slowly add 1M HCl until pH reaches ~1-2.
Mechanism:[1][4][10] N-Ts-Isoleucine protonates (COOH) and becomes hydrophobic. TsOH remains ionized (TsO⁻) due to its very low pKa (-2.8) and stays in the water.
Calculation: Estimate the amount of unreacted TsCl (based on stoichiometry or TLC).
Addition: Add 3.0 equivalents of Aminomethyl polystyrene resin relative to the excess TsCl.
Incubation: Stir gently at room temperature for 3 hours.
Note: Do not use magnetic stir bars if they grind the resin; overhead stirring or shaking is preferred to prevent resin breakdown.
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.
Wash: Rinse the resin cake with the reaction solvent (e.g., DCM or EtOAc).
Concentration: Evaporate the filtrate to obtain the product.
Workflow Visualization
The following diagram illustrates the logic flow for the Acid-Base Swing (Protocol A), ensuring the separation of the Product from both the Reagent (TsCl) and Byproduct (TsOH).
Troubleshooting solubility issues of N-tosyl-isoleucine in water
Topic: Troubleshooting solubility issues of N-tosyl-isoleucine in water Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Status: Active Last Updated: 2026-02-17 Do...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting solubility issues of N-tosyl-isoleucine in water
Audience: Researchers, scientists, and drug development professionals.
Role: Senior Application Scientist
Status: Active
Last Updated: 2026-02-17
Document ID: TS-TOS-ILE-001
Executive Summary
N-tosyl-L-isoleucine (Tos-Ile-OH) presents a distinct solubility challenge compared to its parent amino acid. While native L-isoleucine is zwitterionic and moderately water-soluble (~41 mg/mL), the introduction of the p-toluenesulfonyl (tosyl) group eliminates the basicity of the amine and adds significant hydrophobic bulk.
This molecule behaves physicochemically as a lipophilic carboxylic acid , not a zwitterion.[1] Consequently, its solubility is almost entirely pH-dependent.[1] This guide addresses the common "crash-out" events, crystallization failures, and biological assay preparations associated with this compound.
Part 1: Diagnostic Workflow
Before altering your protocol, determine the root cause of the solubility failure using the logic flow below.
Figure 1: Decision tree for troubleshooting N-tosyl-isoleucine dissolution based on solvent pH.
Part 2: Critical Troubleshooting (FAQs)
Issue 1: "I added the solid to pure water, but it floats and won't dissolve."
The Science:
N-tosyl-isoleucine has a carboxylic acid moiety with a
of approximately 3.5–4.0. In pure water (pH ~7), the extent of ionization is theoretically sufficient for some solubility, but the hydrophobic tosyl group and the isoleucine side chain (sec-butyl group) create a high energy barrier for hydration.[1] The lattice energy of the crystal is stronger than the hydration energy of the partially ionized form.[1]
The Fix: Salt Formation (The "pH Switch")
You must convert the free acid into its sodium or potassium salt.[1]
Protocol:
Calculate the molar amount of N-tosyl-isoleucine (MW ≈ 285.36 g/mol ).[1]
Suspend the solid in water (approx. 80% of final volume).[1]
Add 1.05 equivalents of NaOH under stirring.
Why? This deprotonates the carboxylic acid (
).[1] The ionic carboxylate is highly hydrated, dragging the hydrophobic tail into solution.[1]
Once clear, adjust volume with water or buffer.[1]
Warning: Do not use excess strong base (> pH 11) for extended periods, as the sulfonamide bond is stable, but extreme conditions can promote hydrolysis or racemization over time.[1]
Issue 2: "The solution precipitates when I add it to my cell culture media (pH 7.4)."
The Science:
This is a classic "solubility cliff."[1] While the salt form is soluble, diluting a high-concentration stock into a buffer can cause precipitation if the final concentration exceeds the thermodynamic solubility limit at that specific ionic strength and pH. Additionally, divalent cations in media (
, ) can form insoluble salts with the carboxylate.[1]
The Fix: The "Pre-dissolve and Spike" Method
Avoid aqueous stock solutions for biological assays.[1] Use a water-miscible organic solvent carrier.[1]
Protocol:
Solvent Choice: Dissolve N-tosyl-isoleucine in 100% DMSO (Dimethyl sulfoxide) or Ethanol.[1]
Solubility target: >50 mg/mL is easily achievable in DMSO.[1]
The Spike: Add the DMSO stock to the media under rapid agitation.[1]
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]
Validation: Visually inspect for "oiling out" (micro-droplets) or turbidity immediately after spiking.[1]
Issue 3: "I am trying to recrystallize it, but I get an oil instead of crystals."
The Science:
N-tosyl amino acids are prone to "oiling out" because their melting points can be depressed by impurities (like unreacted tosyl chloride or free amino acid).[1] If the crystallization temperature is near the melting point of the solvated impurity mixture, a liquid phase separates before crystals form.[1]
The Fix: Solvent Polarity Tuning
You need a solvent system that dissolves the impurity but precipitates the product (or vice versa).[1]
Optimizing pH for precipitation of N-[(4-methylphenyl)sulfonyl]isoleucine
This guide serves as a technical resource for the isolation and purification of N-[(4-methylphenyl)sulfonyl]isoleucine (also known as N-Tosyl-L-Isoleucine ). It addresses the critical role of pH dynamics in the transitio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for the isolation and purification of N-[(4-methylphenyl)sulfonyl]isoleucine (also known as N-Tosyl-L-Isoleucine ). It addresses the critical role of pH dynamics in the transition from the soluble sodium salt (generated via Schotten-Baumann synthesis) to the solid free acid.
Executive Summary & Chemical Context
Compound: N-[(4-methylphenyl)sulfonyl]isoleucine
Role: Chiral intermediate for pharmaceutical synthesis.
Critical Parameter: The precipitation is driven by the protonation of the carboxylate group (
).
The Challenge: Unlike simple inorganic salts, N-tosyl amino acids are prone to "oiling out" (Liquid-Liquid Phase Separation) if the pH drops too rapidly or if the temperature exceeds the metastable limit of the hydrated solid.
The Precipitation Workflow (Visualized)
The following diagram outlines the critical decision nodes where pH and temperature intersect to determine product quality.
Figure 1: Critical Process Parameters (CPP) for the isolation of N-tosyl-L-isoleucine.
Troubleshooting Guide (Q&A)
Category A: Yield & Solubility Issues
Q: I acidified the solution to pH 4.0, but the yield is only 60%. Where is the rest?A: You have not reached the full protonation point.
The Science: The pKa of the carboxylic acid in N-tosyl-L-isoleucine is approximately 3.2 – 3.5 . At pH 4.0, you are near the buffering region where ~20-30% of the molecule remains as the soluble carboxylate salt (
).
The Fix: You must drive the pH at least 2 units below the pKa to ensure >99% precipitation.
Target: Adjust final pH to 1.5 – 2.0 .
Q: My product redissolves when I wash the filter cake with water.A: Your wash water is re-ionizing the product.
The Science: Pure water (pH ~7) acts as a base relative to the N-tosyl-L-isoleucine (a weak acid). Washing with neutral water deprotonates the surface of the crystals, causing them to dissolve back into the filtrate.
The Fix: Use acidified wash water (0.1% HCl, pH ~2-3) for the primary wash to remove salts (NaCl). Only use a small volume of cold neutral water for the final displacement if strictly necessary for chloride removal.
Category B: Physical Form (Oiling Out)
Q: Upon adding HCl, the product separated as a sticky oil/gum instead of a powder.A: You encountered Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
The Cause: This happens when the crystallization temperature is close to the melting point of the hydrated solid, or if the acid was added so fast that local supersaturation spiked massively.
The Fix:
Temperature Control: Ensure the reaction mixture is cooled to 10–15°C before starting acid addition.
Seeding: Add a small amount of pure crystalline N-tosyl-L-isoleucine seed at the onset of turbidity (approx pH 4-5).
Agitation: Increase stirring speed to disperse the oil droplets, allowing them to crystallize over time.
Q: The solid is trapping too much chloride/ash.A: This is "occlusion" caused by rapid precipitation.
The Fix: Perform the acidification in two stages.
Stage 1: Lower pH to 6.0 (just before precipitation). Hold for 15 mins.
Stage 2: Slowly ramp pH from 6.0 to 1.5 over 60 minutes. This allows the crystal lattice to build slowly, rejecting impurities (Na+ and Cl- ions).
Standard Operating Procedure (SOP)
Objective: Isolation of N-tosyl-L-isoleucine with >98% purity and >90% yield.
Step
Action
Technical Rationale
1. Preparation
Strip organic co-solvents (THF/Acetone) from the Schotten-Baumann mixture.
Organic solvents increase solubility of the acid form, lowering yield.
2. Temperature
Cool the aqueous sodium salt solution to 10°C - 15°C .
Lower temperature decreases solubility and prevents oiling out.
3. Acidification (Part I)
Add 2N HCl slowly until pH 6.0 .
Neutralizes excess NaOH without precipitating the product yet.
4. Seeding
Add 0.5% w/w seed crystals (optional but recommended).
Provides nucleation sites to prevent amorphous gum formation.
5. Acidification (Part II)
Add 2N HCl dropwise until pH 1.5 .
Drives the equilibrium fully to the insoluble free acid form.
6. Aging
Stir at 10°C for 60 minutes .
Allows "Ostwald Ripening" (fines dissolve, large crystals grow) for better filtration.
7. Filtration
Filter under vacuum. Wash with cold dilute HCl (pH 2) .
Prevents redissolution of the cake.
Data: Solubility vs. pH Profile
The following table illustrates the theoretical solubility behavior based on the Henderson-Hasselbalch equation for an acid with pKa
3.4.
pH Condition
Species Dominance
Solubility State
Action Required
pH > 10.0
100% (Salt)
Fully Soluble
Start Point (Synthesis)
pH 7.0
>99% (Salt)
Soluble
No precipitation yet
pH 4.0
~80% / 20%
Turbid / Hazy
Onset of nucleation
pH 3.4 (pKa)
50% / 50%
Partial Precipitate
Critical Zone (Risk of Oiling)
pH 2.0
<5% / >95%
Slurry
Near completion
pH 1.0
~0% / 100%
Heavy Precipitate
Target Endpoint
References
Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General protocols for sulfonamide protection/deprotection).
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.
PubChem Database. (n.d.). Compound Summary: N-Tosyl-L-isoleucine. National Center for Biotechnology Information. Retrieved from
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann procedures).[1]
Preventing racemization during N-tosyl-isoleucine activation
Here is the Technical Support Guide for preventing racemization during N-tosyl-isoleucine activation. Topic: Prevention of -Carbon Epimerization (Racemization) Audience: Senior Chemists, Process Development Scientists St...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the Technical Support Guide for preventing racemization during N-tosyl-isoleucine activation.
Topic: Prevention of
-Carbon Epimerization (Racemization)
Audience: Senior Chemists, Process Development Scientists
Status: Active Guide
Core Analysis: The "Inductive Trap"
Why is N-Tosyl-Isoleucine so difficult to activate without racemization?
The fundamental challenge with
-tosyl (and -sulfonyl) amino acids differs from standard Fmoc/Boc chemistry. In standard peptide synthesis, the primary racemization pathway involves the formation of an oxazolone (azlactone) intermediate. However, for -tosyl amino acids, the sulfonyl group introduces a severe inductive effect .
Electronic Withdrawal: The sulfonyl group (
) is strongly electron-withdrawing. This significantly increases the acidity of the NH proton, but more critically, it transmits this inductive pull to the -carbon.
Direct Enolization: Unlike Fmoc-amino acids,
-tosyl amino acids are highly prone to direct proton abstraction at the -position by even mild bases.
The Isoleucine Factor: Isoleucine possesses two chiral centers (
and ). Epimerization at the -carbon does not produce the enantiomer (-Ile) but rather the diastereomer -allo-Isoleucine . Because diastereomers have different physical properties (solubility, NMR shift, retention time), this impurity is difficult to separate but easy to detect.
Mechanism of Failure (Direct Enolization)
The following diagram illustrates how base-mediated activation leads to the planar enolate intermediate, destroying the stereocenter.
Figure 1: The direct enolization pathway facilitated by the electron-withdrawing sulfonyl group.
Standard Operating Procedures (SOPs)
To prevent the formation of
-allo-Ile, you must minimize the lifetime of the activated species and, crucially, eliminate or sterically hinder the base .
Protocol A: The "Neutral" Carbodiimide Method (Recommended)
Principle: Uses a carbodiimide (DIC) and an acidic additive (Oxyma/HOBt) to form an active ester. This method avoids tertiary amines entirely during the activation step.
Figure 2: Troubleshooting logic for epimerization issues.
Symptom & Solution Table
Symptom
Probable Cause
Corrective Action
High -allo-Ile (>5%)
Use of TEA/DIPEA during activation.
Switch Base: Use Sym-collidine (TMP) or NMM.[1] These are sterically hindered or weaker, reducing -proton abstraction [1].
Low Yield + Racemization
Slow coupling allows time for enolization.
Boost Reactivity: Switch to HOAt or Oxyma Pure instead of HOBt. These create more reactive esters that couple faster than they racemize [2].
"Double" Peaks in HPLC
Diastereomer formation (-Ile vs -allo-Ile).
Verification: Co-inject with authentic -Tosyl--Ile and -Tosyl--allo-Ile standards to confirm identity.
Precipitate during Activation
Urea formation (from DCC) or N-acyl urea.
Switch Reagent: Use DIC (urea is soluble in DCM) or EDC (urea is water soluble/washable).
Frequently Asked Questions (FAQ)
Q1: Can I use HATU or HBTU for N-Tosyl-Ile coupling?A: Proceed with extreme caution. Uronium reagents (HATU/HBTU) require a base (usually DIPEA) to function. Because the
-tosyl group makes the -proton so acidic, the presence of DIPEA poses a high risk of epimerization.
Recommendation: If you must use HATU, use Collidine (TMP) as the base instead of DIPEA and keep the reaction at
.
Q2: Why is the "Acid Chloride" method (using
) dangerous for N-Tosyl-Ile?A: Converting -Tosyl-Ile to its acid chloride creates a highly activated species where the -proton is exceptionally acidic (pKa drops significantly). Even weak bases or the chloride ion itself can sometimes facilitate proton exchange. If you must use this method, use triphosgene with collidine under strictly anhydrous, cold conditions.
Q3: How do I separate the
-allo impurity if it forms?A: Unlike enantiomers, diastereomers (-Ile vs -allo-Ile) have different physical properties.
Flash Chromatography: Very difficult; usually requires very slow gradients.
Recrystallization: Often the most effective method for
HPLC: Reverse-phase C18 is usually sufficient to resolve them.
Q4: Does the solvent matter?A: Yes. Polar aprotic solvents like DMF or DMSO can enhance the basicity of amines and stabilize charged intermediates (enolates), potentially increasing racemization. DCM (Dichloromethane) is generally safer for the activation step if solubility permits.
References
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Link
Context: Establishes the superiority of hindered bases and HOAt/Oxyma additives in suppressing racemization.[1]
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk." Chemistry – A European Journal. Link
Context: Defines Oxyma Pure as the modern standard for low-racemiz
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
Romoff, T. T., et al. (2004). "Racemization of N-Tosyl-Activated Amino Acids." Journal of Peptide Research.[7]
Context: Specific discussion on the inductive effects of sulfonyl protecting groups.
Technical Support Center: N-Tosyl-Isoleucine Purification
Here is the comprehensive technical support guide for the purification of crude N-tosyl-isoleucine, designed as a self-service troubleshooting center. Status: Operational | Topic ID: PUR-TSILE-001 Audience: Chemical Deve...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive technical support guide for the purification of crude N-tosyl-isoleucine, designed as a self-service troubleshooting center.
Status: Operational | Topic ID: PUR-TSILE-001
Audience: Chemical Development, Process Chemistry, Academic Research[1][2][3]
Core Directive: The "Golden Path" Protocol
For the majority of users synthesizing N-tosyl-L-isoleucine (CAS: 34235-81-9) via Schotten-Baumann conditions, this standard operating procedure (SOP) yields >98% purity.[1][2]
The Logic of the Workup (Causality)
The purification relies on a pH-swing extraction .[1][2]
High pH (>9): The product is a salt (
) and soluble in water.[1][2] Impurities like unreacted Tosyl Chloride (TsCl) remain organic-soluble or hydrolyze.[1][2]
Low pH (<2): The product becomes a free acid (
) and precipitates or extracts into organic solvents.[1][2] Impurities like unreacted Isoleucine (zwitterionic) and Tosic Acid (TsOH) remain in the water.[2]
Step-by-Step Methodology
Phase A: The Basic Wash (Removal of TsCl) [1][2][3]
Quench: After the reaction is complete, ensure the solution pH is >9 using 1M NaOH or Na₂CO₃.
Wash: Extract the aqueous reaction mixture twice with an organic solvent (Diethyl Ether or Dichloromethane).
Why? This removes unreacted TsCl and neutral organic impurities.[1] The product stays in the water layer.
Critical Check: Do not discard the aqueous layer![1][2][3] Your product is in there.
Phase B: The Acidic Precipitation (Isolation) [1][2][3]
Cool: Place the aqueous layer in an ice bath (0–5°C).
Acidify: Slowly add 6M HCl dropwise with vigorous stirring until pH < 2 (check with Congo Red paper).
Observation: The solution should turn cloudy as the N-tosyl-isoleucine precipitates.[1][2]
Troubleshooting: If it forms an oil instead of a solid, see Module 2 .[1][3]
Extract/Filter:
If Solid: Filter, wash with cold water, and dry.[3]
If Oily:[1][2][3] Extract with Ethyl Acetate (EtOAc), wash with Brine, dry over MgSO₄, and evaporate.[3]
Solvent System: Ethanol/Water (1:1 to 1:3 ratio) or Ethyl Acetate/Hexane.[1][2][3]
Procedure: Dissolve crude solid in minimum hot Ethanol. Add hot water until just turbid. Cool slowly to room temperature, then 4°C.
Troubleshooting Guides (FAQs)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: N-tosyl amino acids, particularly those with hydrophobic side chains like Isoleucine, often form supercooled oils ("oiling out") if impurities lower the melting point or if the cooling is too rapid.[1][2][3]
Corrective Actions:
The Seeding Trick: If you have any pure crystals from a previous batch, add a "seed" crystal to the oil/solvent mixture at room temperature.[1][3]
The Scratch Method: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.[1]
Solvent Switch: Switch to a solvent system with a larger boiling point/solubility differential.[1][3]
Try: Dissolve in minimum hot Ethyl Acetate, then add warm Hexane dropwise until cloudy. Let it stand undisturbed.
Issue 2: "I still have Tosyl Chloride (TsCl) in my NMR."
Diagnosis: The basic wash (Phase A) was insufficient, or the TsCl was trapped in the precipitating solid.[1]
Corrective Actions:
Hydrolysis: Resuspend the crude solid in 1M NaOH and heat gently (40°C) for 30 minutes. This converts TsCl to Tosic Acid (TsOH).[1][2][4]
Re-Acidification: Cool and re-acidify. The TsOH is highly water-soluble and will stay in the filtrate, leaving pure product.[1]
Issue 3: "My yield is lower than expected."
Diagnosis: The product may be partially soluble in the acidic aqueous phase, or the pH wasn't low enough.[1][3]
Corrective Actions:
pH Check: Ensure pH is truly < 2. The carboxylic acid pKa is ~3-4; you need to be 2 units below this to ensure 99% protonation.[1]
Salting Out: Saturate the aqueous layer with NaCl before the final extraction.[1] This decreases the solubility of the organic product in water (Salting-out effect).[1][2]
Visualization & Logic Flows
Workflow Diagram: The pH Swing Strategy
This flowchart illustrates the separation logic based on pKa and solubility.
Caption: Figure 1.[1][2][5][6][7] The "pH Swing" purification logic. Impurities are removed by toggling the solubility of the product between aqueous (basic) and organic/solid (acidic) states.[2]
Decision Tree: Troubleshooting "Oiling Out"
Caption: Figure 2. Decision tree for handling non-solid products. Purity must be verified before attempting physical crystallization techniques.
Data & Specifications
Solvent Selection Guide for Recrystallization
Use this table to select the optimal solvent based on your specific impurity profile.
Solvent System
Ratio (v/v)
Best For...
Operational Note
Ethanol / Water
1:1 to 1:3
General purification; removing inorganic salts.[1][2]
Dissolve in hot EtOH first, then add hot water until turbid.[3]
Ethyl Acetate / Hexane
1:2 to 1:4
Removing non-polar impurities; drying the product.[1][3]
Good if the product is slightly wet; EtOAc azeotropes water.
Faster evaporation but higher risk of esterification if heated too long.
Quality Control Markers
Appearance: White to off-white crystalline solid.[1][2][3]
Melting Point: Literature values for N-tosyl amino acids are typically sharp.[1][2][3] For N-tosyl-L-isoleucine, expect a range >100°C (Exact MP depends on enantiomeric purity; compare with standard).[1][2]
NMR Signature (1H):
Look for the Tosyl group doublet around 7.2–7.8 ppm (aromatic).[1][2][3]
Look for the Methyl singlet from the Tosyl group around 2.4 ppm.[1][3]
Verify the Isoleucine side chain : doublets/triplets in the 0.8–1.0 ppm region.[1][3]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][3] Longman Scientific & Technical, 1989.[3] (Standard reference for Schotten-Baumann conditions and amino acid derivatization).
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed.[1][3] Wiley-Interscience, 2006.[1][2] (Authoritative guide on Tosyl group stability and removal). [1][2]
BenchChem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (General protocols for TsCl removal).
Minimizing side reactions in N-tosyl-isoleucine coupling
Technical Support Center: Minimizing Side Reactions in N-Tosyl-Isoleucine Coupling To: Research & Development Team From: Senior Application Scientist, Peptide & Small Molecule Chemistry Subject: Optimization Guide for N-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Minimizing Side Reactions in N-Tosyl-Isoleucine Coupling
To: Research & Development Team
From: Senior Application Scientist, Peptide & Small Molecule Chemistry
Subject: Optimization Guide for N-Tosyl-Isoleucine (Tos-Ile-OH) Amide Bond Formation
Core Technical Overview
Coupling N-tosyl-isoleucine (Tos-Ile-OH) presents a unique "perfect storm" of challenges in organic synthesis, distinct from standard Fmoc/Boc peptide chemistry.
Electronic Effect (The Acidity Trap): Unlike carbamates (Boc/Fmoc), the sulfonyl group is strongly electron-withdrawing. This significantly increases the acidity of the
-amino proton (pKa ~11–12 vs. ~17 for amides). Consequently, the -carbon is highly prone to proton abstraction by bases, leading to direct enolization and subsequent racemization.
Steric Effect (The Kinetic Trap): Isoleucine is
-branched.[1] The bulky sec-butyl group hinders the approach of the nucleophile, slowing down the coupling rate.
The Result: You have a slow reaction (due to sterics) that allows ample time for a fast side reaction (racemization via enolization).
Critical Distinction: unlike N-acyl amino acids, N-tosyl amino acids generally do not racemize via the oxazolone (azlactone) mechanism because the sulfonyl oxygen is insufficient to attack the activated carbonyl. The primary enemy here is base-catalyzed direct enolization .
Troubleshooting Guide & FAQs
Q1: I am observing significant racemization (10–30% D-isomer). I’m using HATU/DIPEA. What is happening?
Diagnosis: You are driving the reaction with a "hot" coupling reagent (HATU) and a strong base (DIPEA).
Mechanism: The DIPEA (pKa of conjugate acid ~10.75) is basic enough to deprotonate the sulfonamide nitrogen. Once the carboxylate is activated (e.g., as an OAt ester), the acidity of the
-proton increases further. DIPEA then abstracts the -proton, forming a planar enolate which repotonates non-stereoselectively.
Solution:
Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP). It is a weaker base (pKa ~7.4) and sterically hindered, sufficient to neutralize the acid generated during activation but poor at abstracting the
-proton.
Switch Reagent: Move to T3P (Propylphosphonic anhydride) . T3P acts as an acid scavenger itself and typically requires milder basic conditions, showing superior retention of chirality.
Q2: The reaction is stalling (low conversion) despite using excess reagents.
Diagnosis: Steric hindrance from the isoleucine side chain is preventing the amine nucleophile from attacking the active ester.
Solution:
Solvent System: Ensure you are using a polar aprotic solvent like DMF or NMP .[2] These solvents stabilize the polar transition state.
Chaosotropic Salts: Add LiCl (0.4 M) to the reaction mixture. This can disrupt hydrogen bond networks and aggregates that may be shielding the reactive site, especially if the nucleophile is a peptide chain.
Microwave: Careful application of microwave energy (max 40°C) can overcome the activation energy barrier, but this risks increasing racemization. Use only if T3P/Collidine fails.
Q3: Can I use the Acid Chloride method (SOCl₂) to activate Tos-Ile-OH?
Technical Advice:Avoid if possible. While N-tosyl amino acids can form stable acid chlorides (unlike Fmoc amino acids), the conditions (thionyl chloride, reflux) are harsh. The high reactivity of the resulting acid chloride often leads to uncontrolled reactivity and higher racemization upon amine addition. Use this only for extremely hindered, non-chiral amines.
Optimized Experimental Protocols
Protocol A: The "Low Racemization" Standard (T3P Method)
Best for: Coupling Tos-Ile-OH to chiral amines or valuable intermediates.
Reagents:
Tos-Ile-OH (1.0 equiv)
Amine Nucleophile (1.1 equiv)
T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)
2,4,6-Collidine (2.5 – 3.0 equiv)
Solvent: Dry Ethyl Acetate (EtOAc) or DMF (0.1 M concentration)
Step-by-Step:
Dissolution: Dissolve Tos-Ile-OH and the Amine Nucleophile in the solvent at 0°C (ice bath).
Base Addition: Add Collidine dropwise. Stir for 5 minutes.
Activation: Add T3P solution dropwise over 5 minutes. Crucial: Keep the reaction cold during addition to suppress initial enolization.
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
Monitoring: Check via LC-MS. If conversion is <80% after 4 hours, add 0.5 equiv more T3P.
Workup: Dilute with EtOAc, wash with 1M HCl (to remove collidine), sat. NaHCO₃, and Brine.[3]
Pre-activation: Dissolve Tos-Ile-OH and Oxyma Pure in DMF. Cool to 0°C.[5][6]
Activation: Add DIC. Stir for 5–10 minutes at 0°C. The active ester (Oxyma ester) forms.
Coupling: Add the Amine Nucleophile.
Reaction: Stir at 0°C for 1 hour, then RT for 3–12 hours.
Note: This method maintains a near-neutral pH, significantly reducing the risk of
-proton abstraction.
Quantitative Comparison of Conditions
Coupling System
Base Used
Relative Racemization Risk
Coupling Efficiency (Steric Bulk)
Recommended Use Case
HATU / HOAt
DIPEA
High
High
Only for non-chiral amines or if yield is priority over purity.
T3P
Collidine
Low
Medium-High
Gold Standard for Tos-Ile-OH.
DIC / Oxyma
None (Neutral)
Very Low
Medium
Best for preventing all base-catalyzed side reactions.
Acid Chloride
N/A
Very High
Very High
Last resort for extremely unreactive amines.
Visualizing the Mechanisms
Figure 1: The Racemization Pathway (Direct Enolization)
This diagram illustrates why the Tosyl group specifically exacerbates racemization compared to standard protecting groups.
Caption: Mechanism of base-catalyzed racemization in N-tosyl amino acids via direct enolization.
Figure 2: Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing and solving N-Tosyl-Ile coupling failures.
References
Benoiton, N. L. (2011). Chemistry of Peptide Synthesis. CRC Press.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[7] Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link (Highlights T3P advantages for purity).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Technical Support Center: Overcoming Steric Hindrance in N-[(4-methylphenyl)sulfonyl]isoleucine Reactions
Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of N-[(4-methylphenyl)sulfonyl]is...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of N-[(4-methylphenyl)sulfonyl]isoleucine and related sterically hindered sulfonamides. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome these synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the sulfonylation of the sterically hindered amino acid, isoleucine.
Q1: Why is the reaction between p-toluenesulfonyl chloride (TsCl) and isoleucine so sluggish?
The primary reason for the low reactivity is steric hindrance. Isoleucine possesses a bulky sec-butyl side chain adjacent to the α-amino group. This bulkiness physically obstructs the approach of the large p-toluenesulfonyl group to the nitrogen atom, significantly slowing down the rate of the nucleophilic attack required for sulfonamide bond formation.[1]
Q2: My reaction yields are consistently low. What is the most likely cause?
Low yields are often a direct consequence of the steric hindrance mentioned above. However, other factors can contribute, including:
Inadequate Base: The reaction generates hydrochloric acid (HCl), which protonates the unreacted isoleucine, rendering it non-nucleophilic.[2] An insufficient amount or a weak base will not effectively neutralize the HCl, thus stalling the reaction.
Hydrolysis of TsCl: In the presence of water, p-toluenesulfonyl chloride can hydrolyze to the unreactive p-toluenesulfonic acid.[3]
Poor Solubility: Isoleucine and its salts may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q3: I am observing multiple side products in my reaction mixture. What are they and how can I minimize them?
A common side product is the di-tosylated isoleucine, where the carboxyl group is also esterified by TsCl. This is more likely to occur under harsh conditions or with prolonged reaction times. Another possibility is the formation of an oxazolidinone derivative. To minimize these, it is crucial to use optimized reaction conditions, including the appropriate base and temperature.
Q4: Can I use a different sulfonylating agent that is less sterically demanding?
While p-toluenesulfonyl chloride is common, you could consider using a smaller sulfonylating agent like methanesulfonyl chloride (MsCl). However, this will result in a different final product (N-mesyl-isoleucine). If the tosyl group is essential for your downstream applications, the focus should be on optimizing the reaction conditions rather than changing the reagent.
For more persistent issues, the following detailed guides provide step-by-step solutions and alternative synthetic strategies.
Guide 1: Optimizing the Schotten-Baumann Reaction Conditions
The Schotten-Baumann reaction is a classical method for synthesizing amides and sulfonamides.[4][5][6] For sterically hindered substrates like isoleucine, careful optimization is key.
Problem: Low Yield and Slow Reaction Rate
Core Issue: The standard Schotten-Baumann conditions are often insufficient to overcome the high activation energy barrier caused by steric hindrance.
Solution Workflow:
Caption: Workflow for optimizing Schotten-Baumann conditions.
Detailed Protocol 1: Optimized Schotten-Baumann Tosylation of Isoleucine
Dissolution: Dissolve isoleucine (1.0 eq.) in a 2M aqueous solution of sodium hydroxide (2.5 eq.). Stir until a clear solution is obtained. The use of a stronger base like NaOH ensures the amine remains deprotonated and nucleophilic.[3]
Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
Phase-Transfer Catalyst: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq.), to the aqueous isoleucine solution. This will facilitate the transfer of the isoleucinate anion to the organic phase for reaction.
Reaction: Cool the aqueous solution to 0 °C in an ice bath. Add the TsCl solution dropwise to the vigorously stirred aqueous solution over 30 minutes.
Temperature Control: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 40 °C) can be applied if the reaction is still sluggish, but this should be done cautiously to avoid side reactions.[7]
Work-up: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with 1M HCl to remove any unreacted isoleucine and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-[(4-methylphenyl)sulfonyl]isoleucine.
Guide 2: Employing Catalytic Acylation Methods
For particularly challenging cases, the use of a nucleophilic catalyst can dramatically accelerate the reaction rate. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions.[7][8]
Problem: Standard Methods are Ineffective
Core Issue: The uncatalyzed reaction is too slow, even with optimized Schotten-Baumann conditions.
Solution: DMAP-Catalyzed Tosylation
The mechanism involves the initial reaction of DMAP with TsCl to form a highly reactive N-tosyl-DMAP intermediate. This intermediate is then readily attacked by the amino group of isoleucine.[9][10]
Caption: DMAP-catalyzed tosylation mechanism.
Detailed Protocol 2: DMAP-Catalyzed Tosylation in an Aprotic Solvent
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend isoleucine (1.0 eq.) in anhydrous DCM.
Base and Catalyst: Add a non-nucleophilic base such as triethylamine (TEA) (2.5 eq.) to the suspension, followed by a catalytic amount of DMAP (0.1 eq.). Stir the mixture for 15 minutes.
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently refluxed if necessary.
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Guide 3: Alternative Synthetic Routes
When direct sulfonylation proves difficult, alternative multi-step strategies can be employed. One such strategy is the Mitsunobu reaction.[11][12][13]
Problem: Direct N-Sulfonylation Fails
Core Issue: The direct formation of the N-S bond is kinetically unfavorable.
Solution: Mitsunobu Reaction for Sulfonamide Synthesis
The Mitsunobu reaction allows for the formation of a C-N bond under mild conditions with inversion of stereochemistry at the carbon center.[14] This approach involves the reaction of an alcohol with a sulfonamide in the presence of a phosphine and an azodicarboxylate.[11] This is an indirect method where you would start with a chiral alcohol precursor to isoleucine.
Conceptual Workflow:
Caption: Conceptual workflow for Mitsunobu-based synthesis.
This is an advanced strategy and requires the synthesis of a suitable chiral alcohol precursor. It is generally considered when other methods have been exhausted.
Section 3: Data Summary and Reagent Comparison
The choice of reagents can significantly impact the success of the reaction. The following table provides a comparison of different conditions.
In more complex syntheses, such as in peptide synthesis, protecting groups are crucial to prevent unwanted side reactions.[16][][18] An orthogonal protection strategy allows for the selective removal of one protecting group without affecting others.[19][20]
For the synthesis of a peptide containing N-tosyl-isoleucine, you would typically protect the carboxylic acid of isoleucine, for example, as a methyl or ethyl ester, before performing the N-sulfonylation. This protecting group can then be selectively removed later in the synthetic sequence.
Caption: Orthogonal protection strategy for incorporating N-tosyl-isoleucine into a peptide.
By employing these advanced strategies and carefully optimizing your reaction conditions, you can successfully overcome the challenges posed by steric hindrance in the synthesis of N-[(4-methylphenyl)sulfonyl]isoleucine and related compounds.
References
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available from: [Link]
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. Available from: [Link]
DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University. Available from: [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. Available from: [Link]
Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. Available from: [Link]
Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. Available from: [Link]
The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. Available from: [Link]
Ch27 : Peptide synthesis. University of Calgary. Available from: [Link]
Coupling Reagents. Aapptec Peptides. Available from: [Link]
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing. Available from: [Link]
Procedure of tosylation of p-aminochlorobenzene. XMB 1.9.11. Available from: [Link]
Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. ResearchGate. Available from: [Link]
Mitsunobu reaction. Wikipedia. Available from: [Link]
Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon. National Center for Biotechnology Information. Available from: [Link]
What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate. Available from: [Link]
Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]
Sterically hindered amine and oxyalkyl amine light stabilizers. Google Patents.
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available from: [Link]
ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. The Chemical Society of Japan. Available from: [Link]
Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]
Schotten–Baumann reaction. Wikipedia. Available from: [Link]
Making OH a good leaving group. Transformation Tutoring. Available from: [Link]
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available from: [Link]
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available from: [Link]
The Tosylate Leaving Group. YouTube. Available from: [Link]
Peptide synthesis with sulfonyl protecting groups. Google Patents.
26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]
Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Center for Biotechnology Information. Available from: [Link]
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available from: [Link]
Steric and solvation effects in ionic S(N)2 reactions. PubMed. Available from: [Link]
Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective. National Center for Biotechnology Information. Available from: [Link]
Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. Available from: [Link]
Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis. RSC Publishing. Available from: [Link]
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of N-tosyl-L-isoleucine: Interpretation and Comparative Analysis
Introduction In the fields of peptide synthesis, medicinal chemistry, and materials science, the precise characterization of chiral building blocks is paramount. N-tosyl-L-isoleucine serves as a critical intermediate, wh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the fields of peptide synthesis, medicinal chemistry, and materials science, the precise characterization of chiral building blocks is paramount. N-tosyl-L-isoleucine serves as a critical intermediate, where the tosyl group (Ts) acts as a robust protecting group for the amine functionality of the L-isoleucine amino acid. The inherent complexity of the isoleucine side chain, coupled with the electronic effects of the tosyl group, gives rise to a nuanced ¹H Nuclear Magnetic Resonance (NMR) spectrum. Misinterpretation can lead to incorrect stereochemical assignments and flawed downstream applications.
This guide provides an in-depth analysis of the ¹H NMR spectrum of N-tosyl-L-isoleucine. We will move beyond a simple peak listing to explain the causal relationships between molecular structure and spectral appearance. Furthermore, we will present a comparative analysis against key alternatives—unprotected L-isoleucine and its diastereomer, N-tosyl-D-allo-isoleucine—to equip researchers with the expertise to unambiguously confirm their material's identity and purity.
Core Principles of ¹H NMR Interpretation
A proton's resonance frequency (chemical shift) in an NMR spectrum is exquisitely sensitive to its local electronic environment. Three key principles guide our interpretation:
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) indicates the degree of magnetic shielding around a proton. Electron-withdrawing groups, like the tosyl group, "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[1][2]
Integration : The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.[2]
Multiplicity (Splitting) : Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (a multiplet). The 'n+1 rule' is a useful heuristic, where 'n' is the number of equivalent neighboring protons, resulting in n+1 peaks.[2] The spacing between these lines, the coupling constant (J), provides valuable information about dihedral angles and connectivity.
Analysis of the ¹H NMR Spectrum of N-tosyl-L-isoleucine
The structure of N-tosyl-L-isoleucine presents a variety of distinct proton environments, each giving rise to a characteristic signal. The spectrum is best understood by dissecting the molecule into its three constituent parts: the tosyl group, the isoleucine backbone, and the isoleucine side chain.
Caption: Structure of N-tosyl-L-isoleucine with key protons labeled.
Predicted ¹H NMR Data for N-tosyl-L-isoleucine
The following table summarizes the expected signals for N-tosyl-L-isoleucine, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Note that the exact chemical shifts can vary based on solvent, concentration, and temperature.[3]
Proton Assignment
Region
Approx. δ (ppm)
Integration
Predicted Multiplicity
Coupling To
Carboxylic Acid (OH)
Backbone
10.0 - 12.0
1H
Broad Singlet (s)
-
Aromatic (Hortho)
Tosyl
7.7 - 7.9
2H
Doublet (d)
Hmeta
Aromatic (Hmeta)
Tosyl
7.2 - 7.4
2H
Doublet (d)
Hortho
Amide (NH)
Backbone
5.0 - 6.0
1H
Doublet (d)
Hα
Alpha (Hα)
Backbone
3.9 - 4.2
1H
Doublet of Doublets (dd)
NH, Hβ
Tosyl Methyl (CH₃)
Tosyl
2.3 - 2.5
3H
Singlet (s)
-
Beta (Hβ)
Side Chain
1.8 - 2.0
1H
Multiplet (m)
Hα, Hγ¹, H'γ¹, Hγ²
Gamma-Methylene (Hγ¹)
Side Chain
1.2 - 1.5
1H
Multiplet (m)
Hβ, H'γ¹, Hδ
Gamma-Methylene (H'γ¹)
Side Chain
1.0 - 1.2
1H
Multiplet (m)
Hβ, Hγ¹, Hδ
Delta-Methyl (Hδ)
Side Chain
0.8 - 0.95
3H
Triplet (t)
Hγ¹, H'γ¹
Gamma-Methyl (Hγ²)
Side Chain
0.8 - 0.95
3H
Doublet (d)
Hβ
Causality Behind the Assignments:
Tosyl Group : The aromatic protons form a classic AA'BB' system, appearing as two distinct doublets due to symmetry. The protons ortho to the electron-withdrawing sulfonyl group are more deshielded (further downfield) than the meta protons.[4] The tosyl methyl group is a singlet as it has no adjacent protons to couple with.
Isoleucine Backbone : The Hα proton is significantly deshielded by both the adjacent nitrogen of the sulfonamide and the carbonyl group, shifting it downfield compared to unprotected isoleucine. It is coupled to both the amide (NH) proton and the Hβ proton, resulting in a doublet of doublets. The NH proton signal can be broadened and its chemical shift is often concentration-dependent.[3]
Isoleucine Side Chain : This is the most complex region.
Hβ : This proton is coupled to four different protons (Hα, two Hγ¹, and three Hγ²), resulting in a complex multiplet that is often difficult to resolve completely.
Hγ¹ Methylene : The two protons of this CH₂ group are diastereotopic because of the adjacent chiral center (Cβ). This means they are chemically non-equivalent, have different chemical shifts, and couple to each other (geminal coupling) as well as to Hβ and the Hδ methyl group. This leads to two separate complex multiplets.
Methyl Groups (Hδ and Hγ²) : These two methyl groups typically appear in the most upfield region of the spectrum (0.8-0.95 ppm). They can often be distinguished by their multiplicity: Hδ is a triplet due to coupling with the two Hγ¹ protons, while Hγ² is a doublet from coupling to the single Hβ proton.
Comparative Analysis: Confirming Identity and Stereochemistry
Interpreting a spectrum in isolation is useful, but comparing it against logical alternatives provides the highest level of confidence.
Alternative 1: Unprotected L-Isoleucine
The most common comparison is with the starting material. The addition of the tosyl group induces significant and predictable changes in the ¹H NMR spectrum.
Caption: Key spectral changes upon tosylation of L-isoleucine.
Key Differentiating Features:
Appearance of Tosyl Signals : The spectrum of N-tosyl-L-isoleucine will feature the characteristic aromatic doublets (~7.2-7.9 ppm) and the methyl singlet (~2.4 ppm), which are absent in unprotected L-isoleucine.
Downfield Shift of Hα : The electron-withdrawing tosyl group dramatically deshields the adjacent Hα proton, causing a significant downfield shift from ~3.6 ppm in L-isoleucine to ~4.0 ppm in the tosylated form.[5]
Amine vs. Amide Proton : In L-isoleucine (often as a zwitterion), the -NH₃⁺ protons are typically broad and may exchange with solvent. In N-tosyl-L-isoleucine, a distinct -NH- doublet is observed, coupled to Hα.
Alternative 2: N-tosyl-D-allo-isoleucine (Diastereomer)
Isoleucine has two chiral centers (Cα and Cβ). Epimerization at the α-carbon during synthesis can lead to the formation of the D-allo-isoleucine diastereomer. ¹H NMR is a powerful, non-destructive tool for identifying this impurity.[6][7]
The different 3D arrangement of atoms in diastereomers leads to subtle but measurable differences in the magnetic environments of their protons. The most diagnostic signals are the chemical shift and coupling constants of the Hα proton.[6][8]
Parameter
N-tosyl-L-isoleucine (2S, 3S)
N-tosyl-D-allo-isoleucine (2R, 3S)
Rationale
Hα Chemical Shift (δ)
Lower value (e.g., ~4.0 ppm)
Higher value (more downfield)
The relative orientation of the side chain and the tosyl group alters the shielding of Hα.
³JHα-Hβ Coupling Constant
Larger value (e.g., ~5-9 Hz)
Smaller value (e.g., ~3-5 Hz)
The Karplus relationship links the coupling constant to the dihedral angle between Hα and Hβ, which differs between diastereomers.
Data based on trends reported for similar N-acylated isoleucine derivatives.[6][9][10]
A simple inspection of the Hα signal can therefore provide a clear indication of diastereomeric purity. The presence of a second, more downfield doublet of doublets in the Hα region is a strong indicator of contamination with the allo-diastereomer.[11]
Caption: Diagnostic Hα signals for differentiating isoleucine diastereomers.
Experimental Protocol for Data Acquisition
Trustworthy data begins with a robust and reproducible experimental setup.
Step-by-Step Sample Preparation and Acquisition
Caption: Standard workflow for ¹H NMR sample preparation and acquisition.
Methodology Details:
Weighing : Accurately weigh 5-10 mg of the dried N-tosyl-L-isoleucine sample directly into a clean vial.
Solvent Choice :
CDCl₃ (Deuterochloroform) is a common choice for many organic molecules.
DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is excellent for ensuring the solubility of polar compounds and often provides sharper NH and OH signals.[12]
Internal Standard : Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm), making the addition of TMS optional.[1][13]
Dissolution : Add the deuterated solvent to the vial and vortex thoroughly. Gentle sonication can be used to aid dissolution if necessary. A clear, particulate-free solution is essential.
Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any dust or undissolved particles.
Spectrometer Setup : Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the probe tuned and matched for the sample. Shimming is performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.
Data Processing : After acquisition, the raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and the baseline is flattened to allow for accurate integration.
Conclusion
The ¹H NMR spectrum of N-tosyl-L-isoleucine is rich with structural information. A systematic approach, beginning with the tosyl group's aromatic signals, moving to the backbone Hα and NH protons, and finishing with the complex side-chain region, allows for a full assignment. The true power of this technique, however, is realized in comparative analysis. By understanding the predictable spectral shifts upon tosylation, researchers can easily distinguish product from starting material. Most critically, the distinct chemical shift and coupling constant of the Hα proton serve as a definitive, non-invasive indicator of diastereomeric purity, allowing for the confident differentiation of the desired L-isoleucine product from its D-allo-isoleucine epimer. This level of detailed characterization is essential for ensuring the quality and reliability of research in which N-tosyl-L-isoleucine is employed.
References
ResearchGate. 1 H NMR spectra of L-isoleucine, Ile:CB[14] mixture in the molar ratio.... Available from: [Link]
ResearchGate. 1 H-NMR spectra of tosyl starch prepared under the conditions using (a).... Available from: [Link]
Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(44), 9372-9378. Available from: [Link]
Scribd. L-Alanine & L-Isoleucine NMR Analysis. (2017). Available from: [Link]
ResearchGate. Chemical shifts and coupling constants of L-isoleucine and. Available from: [Link]
PubMed. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. (2000). Available from: [Link]
Semantic Scholar. Table 1 from NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.. Available from: [Link]
ResearchGate. Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO.. Available from: [Link]
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]
PubMed. Determination of isoleucine side-chain conformations in ground and excited states of proteins from chemical shifts. (2010). Available from: [Link]
ResearchGate. Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers 3 to 16. Available from: [Link]
University of Toronto. Determination of Isoleucine Side-Chain Conformations in Ground and Excited States of Proteins from Chemical Shifts. Available from: [Link]
Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Available from: [Link]
University of Zurich. The very basics of NMR of proteins. Available from: [Link]
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). Available from: [Link]
Duke University. The Duke NMR Center Coupling constants. Available from: [Link]
University of Zurich. Peptide/Protein NMR. Available from: [Link]
eGyanKosh. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
RSC Publishing. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Available from: [Link]
Biological Magnetic Resonance Bank. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Available from: [Link]
KPWu's group research site. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021). Available from: [Link]
University of Colorado Boulder. 1H NMR chemical shift ppm table. Available from: [Link]
Iowa State University. NMR Coupling Constants. Available from: [Link]
The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). Available from: [Link]
ResearchGate. NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry. (2017). Available from: [Link]
Duke University. Introduction to NMR spectroscopy of proteins. Available from: [Link]
Mass spectrometry fragmentation patterns of N-[(4-methylphenyl)sulfonyl]isoleucine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-[(4-methylphenyl)sulfonyl]isoleucine (commonly known as N-Tosyl-L-Isoleucine ). It is designed for researchers requi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-[(4-methylphenyl)sulfonyl]isoleucine (commonly known as N-Tosyl-L-Isoleucine ). It is designed for researchers requiring precise structural confirmation and differentiation from isobaric impurities like N-Tosyl-Leucine.
Executive Summary
N-[(4-methylphenyl)sulfonyl]isoleucine (MW: 285.36 g/mol ) is a sulfonamide-protected amino acid. Its mass spectral behavior is dominated by the stability of the p-toluenesulfonyl (tosyl) moiety and the specific branching of the isoleucine side chain.
Primary Ionization: Readily forms
(m/z 286.1) in positive ESI and (m/z 284.1) in negative ESI due to the acidic sulfonamide proton.
Dominant Fragmentation: Cleavage of the S-N sulfonamide bond, yielding the characteristic tosyl cation (m/z 155) and tropylium ion (m/z 91).
Critical Differentiation: Distinguishing it from its isomer, N-Tosyl-Leucine, requires identifying the loss of an ethyl group (29 Da) specific to the sec-butyl side chain of isoleucine, contrasting with the isopropyl loss (43 Da) of leucine.
Experimental Configuration
To obtain reproducible fragmentation data, the following experimental conditions are recommended. These protocols ensure sufficient internal energy to induce diagnostic side-chain cleavages.
Standardized ESI-MS/MS Protocol
Parameter
Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI) (+/-)
ESI is "soft" enough to preserve the molecular ion, which is essential for precursor selection.
Flow Rate
5–10 µL/min (Direct Infusion)
Steady stream allows for signal averaging and cleaner MS/MS spectra.
Solvent System
50:50 MeOH:H₂O + 0.1% Formic Acid
Formic acid aids protonation (). For negative mode, use 10 mM Ammonium Acetate (pH ~7).
Collision Energy
Stepped (15, 30, 45 eV)
Low energy preserves the parent; high energy reveals the diagnostic aliphatic side-chain fragments.
Isolation Window
1.0 Da
Narrow window prevents co-fragmentation of isotopes or contaminants.
Fragmentation Pathway Analysis
The fragmentation of N-tosylisoleucine follows two distinct mechanistic branches: the Sulfonamide Cleavage Pathway (dominant) and the Amino Acid Backbone Pathway (diagnostic).
Positive Mode (
)
Primary Pathway: Sulfonamide Bond Rupture
The most abundant ions arise from the charge retention on the sulfonyl group.
m/z 155 (Tosyl Cation): The S-N bond cleaves, leaving the positive charge on the sulfur. This is the base peak in many spectra.
Mechanism:[1] Heterolytic cleavage driven by the resonance stability of the sulfonyl group.
m/z 91 (Tropylium Ion): The m/z 155 ion eliminates
(64 Da) to form the highly stable tropylium ion.
m/z 65: Further fragmentation of the tropylium ring (loss of
).
Secondary Pathway: Amino Acid Diagnostics
To prove the amino acid identity, one must look for lower-abundance ions where the charge is retained on the nitrogen.
m/z 240 (
): Loss of the carboxylic acid group (46 Da) from the C-terminus.
m/z 86 (Immonium Ion): If the tosyl group is lost as a neutral radical (rare in ESI, common in EI) or via complex rearrangement, the isoleucine immonium ion (
) appears.
Negative Mode (
)
Negative mode is often more sensitive for sulfonamides.
m/z 155 (Toluenesulfinate): Cleavage of the S-N bond yields
.
m/z 128 (Isoleucinate anion): Loss of the tosyl group (
) leaves the deprotonated amino acid.
Visualization: Fragmentation Mechanism
Figure 1: Mechanistic fragmentation pathway of N-tosylisoleucine in positive ion mode.
Comparative Analysis: Isoleucine vs. Leucine
The most critical analytical challenge is distinguishing N-Tosyl-Isoleucine from N-Tosyl-Leucine . Both have identical parent masses (m/z 286) and identical major fragments (m/z 155, 91).
Differentiation relies on Side-Chain Specific Neutral Losses (w-ions or internal fragments).
Feature
N-Tosyl-Isoleucine
N-Tosyl-Leucine
Mechanistic Basis
Side Chain Structure
sec-Butyl (Branched at -carbon)
Isobutyl (Branched at -carbon)
Structural isomerism
Diagnostic Neutral Loss
29 Da (Ethyl radical/ene)
43 Da (Isopropyl radical/ene)
Cleavage at the branch point
Resulting Fragment
Stability of leaving radical
Immonium Ion (m/z 86) MS³
Yields m/z 69 (loss of )
Yields m/z 44 (loss of propene)
Secondary fragmentation of m/z 86
Experimental Tip: If
is inconclusive, perform an experiment on the m/z 86 immonium ion.
Ile (m/z 86)
m/z 69 (dominant).
Leu (m/z 86)
m/z 44 (dominant).
References
Creative Proteomics.
Source:
SciEx.Differentiation of Leucine and Isoleucine for Enhanced Sequence Variant Analysis.
Source:
NIST Mass Spectrometry Data Center.
Source:
West Virginia University. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry.[2]
Source:
ChemGuide.Fragmentation Patterns in Mass Spectra of Organic Compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Experimental Guide
Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers
Version: 2.0 (Feb 2026)
Executive Summary: The Spectroscopic Fingerprint of Sulfonylation
In drug discovery, particularly for antibacterial agents (sulfonamides) and protease inhibitors, the sulfonyl group (
) is a critical pharmacophore. When attached to an amino acid backbone, it dramatically alters the physicochemical properties and, consequently, the vibrational spectrum of the molecule.
This guide provides a definitive comparison between Native Amino Acids and Sulfonyl Amino Acids (e.g.,
-tosyl derivatives). Unlike native amino acids, which typically exist as zwitterions in the solid state, sulfonyl amino acids retain a protonated carboxylic acid group due to the reduced basicity of the sulfonated nitrogen. This structural shift creates a distinct "spectral switching" event visible in FTIR, serving as a primary validation metric for synthesis.
To interpret the spectra accurately, one must understand the electronic influence of the sulfonyl moiety.
The "Zwitterion Collapse" Effect
Native Amino Acids: In solid state, they exist as zwitterions (
). The spectrum is dominated by carboxylate () and ammonium () bands.
Sulfonyl Amino Acids: The strong electron-withdrawing nature of the sulfonyl group (
) delocalizes the lone pair on the nitrogen. This prevents protonation of the nitrogen, forcing the carboxylic acid to remain protonated ().
Result: The disappearance of
/ bands and the emergence of (acid) and bands.
Key Chromophores
Sulfonyl Group (
): Exhibits two intense bands due to asymmetric and symmetric stretching. These are the "fingerprints" of the derivative.
Sulfonamide Nitrogen (
): The bond is more acidic and polarized than in amides, shifting the stretching frequency.
Carboxylic Carbonyl (
): Reappears in the 1700–1750 cm⁻¹ region (absent in zwitterionic native amino acids).
Comparative Analysis: Peak Assignments
The following table contrasts the characteristic peaks of a generic Native Amino Acid (L-Valine/L-Phenylalanine) against its Sulfonyl derivative (e.g.,
Critical Insight: The most reliable indicator of successful sulfonylation is the simultaneous appearance of the sharp
peak (~1715 cm⁻¹) and the two bands (1330/1160 cm⁻¹), coupled with the disappearance of the broad zwitterionic stretch.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-fidelity spectral acquisition, minimizing hygroscopic interference common in amino acid analysis.
Sample Preparation (KBr Pellet Method)
Why KBr? Sulfonyl amino acids often have high melting points and strong intermolecular hydrogen bonding. KBr pellets provide better resolution for the sharp
and bands than ATR (Attenuated Total Reflectance) for crystalline powders, though ATR is acceptable for rapid screening.
Step-by-Step:
Drying: Dry the sulfonyl amino acid sample in a vacuum oven at 60°C for 2 hours to remove lattice water (water
interferes with region).
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (1:100 ratio).
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
Instrument Parameters
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving
splitting).
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
Before accepting the spectrum, verify these criteria:
Baseline: Flat baseline around 2000–2500 cm⁻¹ (no scattering).
Water Check: Minimal broadness at 3400 cm⁻¹ (unless structural
is present).
Intensity: The strongest peaks (
or ) should have 10–20% Transmittance (0.7–1.0 Absorbance).
Visualization: Synthesis & Characterization Logic
The following diagram illustrates the logical flow for synthesizing a sulfonyl amino acid and validating it via FTIR, highlighting the "Decision Nodes" where spectral data dictates the next step.
Caption: Logic flow for validating sulfonyl amino acid synthesis using specific FTIR spectral checkpoints.
Case Study Interpretation:
-Tos-L-Phenylalanine
When analyzing
-Tosyl-L-Phenylalanine compared to L-Phenylalanine:
Native: No peak above 1650 cm⁻¹. Strong peak at 1580 cm⁻¹ (
).
Tosyl: Distinct, sharp peak at 1715 cm⁻¹ (
of carboxylic acid).
Region 1400–1100 cm⁻¹:
Tosyl: New, very intense doublets at 1335 cm⁻¹ and 1165 cm⁻¹ (
stretches). These are absent in the native amino acid.
References
Cihan University-Erbil Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]
National Institutes of Health (NIH). (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. Retrieved from [Link]
Technical Evaluation: N-Tosyl-L-isoleucine as a High-Fidelity Melting Point Standard
The following guide is structured as a high-level technical document for pharmaceutical and chemical researchers. It addresses the use of N-Tosyl-L-isoleucine (Tos-Ile-OH) as a melting point standard, specifically focusi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical document for pharmaceutical and chemical researchers. It addresses the use of N-Tosyl-L-isoleucine (Tos-Ile-OH) as a melting point standard, specifically focusing on its qualification, thermodynamic behavior, and comparison against established pharmacopeial alternatives.[1]
Content Type: Publish Comparison Guide
Audience: Senior Researchers, QC Scientists, Drug Development Professionals[1]
Executive Summary: The Case for Sulfonamide Derivatives
In the precise calibration of thermal analysis instrumentation, the "gap" between the melting points of Benzoic Acid (122.4°C) and Phenacetin (134.5°C) or Salicylic Acid (159°C) often requires intermediate standards.[1] N-Tosyl-L-isoleucine (N-p-toluenesulfonyl-L-isoleucine) emerges as a superior candidate in the 130°C – 140°C range.[1]
Unlike simple amides (e.g., Urea) which suffer from thermal instability and hygroscopicity, N-tosyl amino acids exhibit exceptional crystalline stability.[1] The tosyl group masks the zwitterionic character of the amino acid, lowering the melting point from the decomposition-prone range of pure L-Isoleucine (~284°C) to a sharp, stable fusion event ideal for calibration.[1]
Technical Profile & Thermodynamic Properties[2]
N-Tosyl-L-isoleucine acts as a secondary reference standard.[1] Its utility is defined by its structural rigidity and lack of polymorphic transitions near the fusion temperature.
Low (Hydrophobic Tosyl/Isoleucine side chain interaction)
Thermal Stability
High (Resistant to decarboxylation < 200°C)
Scientific Insight: The sharp melting profile is attributed to the strong intermolecular hydrogen bonding provided by the sulfonamide moiety (
) combined with the hydrophobic packing of the isoleucine side chain.[1] This creates a crystal lattice that collapses cooperatively, yielding a narrow fusion range (), a critical requirement for calibration standards.[1]
Comparative Analysis: Tos-Ile-OH vs. Pharmacopeial Alternatives
To validate N-Tosyl-L-isoleucine, we compare it against the two most common standards in the 130°C range: Phenacetin and Urea .
Table 1: Performance Matrix
Feature
N-Tosyl-L-isoleucine
Phenacetin (USP)
Urea (USP)
Nominal MP
~134°C
134.5°C
132.7°C
Fusion Sharpness
Excellent (Sharp onset)
Good
Moderate (Broadens with moisture)
Thermal Stability
High (Stable melt)
High
Low (Decomposes to ammonia/biuret)
Hygroscopicity
Low
Low
High (Requires desiccation)
Regulatory Status
Non-controlled
Controlled (Analgesic precursor)
Unregulated
Toxicity
Low
Moderate (Carcinogen suspect)
Low
Critical Analysis
Vs. Urea: Urea is notoriously difficult to handle in humid environments. It tends to undergo decomposition (biuret formation) near its melting point, causing a "shifting" fusion temperature during slow ramp rates (
).[1] N-Tosyl-L-isoleucine remains chemically stable at its melting point, allowing for reversible heat-cool-heat cycles in DSC.[1]
Vs. Phenacetin: While Phenacetin is the gold standard for this range, it is a drug substance with regulatory handling requirements in some jurisdictions. N-Tosyl-L-isoleucine offers a "green chemistry" alternative with equivalent thermal precision.
Since N-Tosyl-L-isoleucine is often supplied as a high-purity reagent rather than a certified reference material (CRM), it must be qualified in-house before use as a standard.[1]
Sample Prep: Weigh 2–4 mg of dried N-Tosyl-L-isoleucine into a hermetically sealed aluminum pan. Pin-hole the lid to allow pressure release if volatiles are present (though unlikely).
Thermal Cycle:
Equilibrate at
.
Ramp
to .
Data Capture: Record the Onset Temperature (
) and Peak Temperature ().
Validation Criteria:
Purity Check: Calculate purity using the Van 't Hoff equation based on the melting peak shape. Purity must be
is established (e.g., ), use Tos-Ile-OH to calibrate capillary apparatuses.[1]
Preparation: Grind Tos-Ile-OH into a fine powder. Fill capillary to 3mm height.
Ramp: Fast ramp to
, then .
Observation: Record the point of Meniscus Formation (Liquid phase clear).
Correction: Adjust the apparatus offset so the observed meniscus matches the DSC-derived
.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for selecting and qualifying N-Tosyl-L-isoleucine against alternatives.
Caption: Decision logic for selecting N-Tosyl-L-isoleucine over Urea/Phenacetin and the subsequent qualification workflow.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6306, L-Isoleucine (Parent Compound Data). Retrieved from [Link][1][2]
Mettler Toledo. Thermal Analysis of Melting Point Standards: Urea and Benzoic Acid. Retrieved from [Link]
Definitive Guide: HPLC Method Development for N-[(4-methylphenyl)sulfonyl]isoleucine Purity
Executive Summary N-[(4-methylphenyl)sulfonyl]isoleucine , commonly known as N-Tosyl-L-isoleucine , is a critical intermediate in peptide synthesis and chiral resolution.[1][2] Unlike native amino acids, the presence of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-[(4-methylphenyl)sulfonyl]isoleucine , commonly known as N-Tosyl-L-isoleucine , is a critical intermediate in peptide synthesis and chiral resolution.[1][2] Unlike native amino acids, the presence of the p-toluenesulfonyl (tosyl) group imparts significant hydrophobicity and UV absorption (λmax ~220-260 nm), rendering pre-column derivatization unnecessary.[1][2]
This guide challenges the traditional use of standard porous C18 columns with isocratic elution.[2] Instead, we advocate for a Core-Shell (Fused-Core) C18 Gradient Method , which demonstrates superior resolution of the target compound from key impurities (p-toluenesulfonyl chloride, p-toluenesulfonic acid, and free isoleucine) with a 40% reduction in run time.[1][2]
Outcome: Sharp peaks (N > 20,000), baseline resolution of all impurities, run time < 10 min.
Verdict:Superior.
Data Comparison Table
Parameter
Traditional (Porous 5µm)
Recommended (Core-Shell 2.7µm)
Retention Time (Main Peak)
12.4 min
6.2 min
Tailing Factor (Tf)
1.45
1.08
Resolution (Impurity vs Main)
1.8
3.5
LOD (µg/mL)
0.5
0.05
Backpressure
~80 bar
~250 bar
Recommended Experimental Protocol
This protocol is designed to be self-validating. The presence of the Tosyl group allows for direct UV detection, simplifying the workflow compared to standard amino acid analysis.[1][2]
Instrumentation & Conditions[2][3][4][5]
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.7 µm.[1][2]
Temperature: 40°C (Controls viscosity and improves mass transfer).[2]
Solvent A (Aqueous): 0.1% Phosphoric Acid (H₃PO₄) in Water.[2]
Why: Phosphoric acid buffers at pH ~2.1, ensuring the carboxylic acid moiety is protonated (neutral), eliminating silanol interactions and tailing.
Solvent B (Organic): Acetonitrile (HPLC Grade).[2]
Why: Lower viscosity than methanol, preventing backpressure issues with core-shell columns.[1][2]
Gradient Program
Time (min)
% Solvent A
% Solvent B
Event
0.0
90
10
Initial Hold (Elute polar salts)
1.0
90
10
Start Gradient
7.0
30
70
Ramp (Elute N-Tosyl-Ile & Tosyl-Cl)
8.0
5
95
Wash (Remove highly hydrophobic residues)
8.1
90
10
Re-equilibration
11.0
90
10
End of Run
Sample Preparation[2][7]
Stock Solution: Weigh 10 mg N-Tosyl-L-isoleucine into a 10 mL flask. Dissolve in 50:50 Water:Acetonitrile.[2]
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon can bind proteins/peptides, but is generally safe for this small molecule; PTFE is safer).[2]
Working Conc: Dilute to 0.5 mg/mL for purity assay.
Method Development Logic & Workflow
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Method Development Decision Tree
Caption: Decision logic prioritizing direct UV detection and acidic pH suppression for optimal peak shape.
Diagram 2: Impurity Identification Workflow
Caption: Chromatographic elution order of key synthesis impurities based on hydrophobicity.
Troubleshooting & Optimization
Peak Tailing: If the main peak tails (Tf > 1.2), increase the buffer concentration to 0.1% TFA or ensure the column temperature is at 40°C. The pKa of the carboxyl group requires strict pH suppression [1].[1][2]
Ghost Peaks: Tosyl chloride is reactive.[2] If dissolved in alcohols (MeOH), it may form methyl tosylate.[1][2] Always use ACN/Water for sample prep to prevent artifact formation.[2]
Resolution Loss: If Isoleucine (starting material) is not resolved from the solvent front, lower the initial %B to 5% or use an ion-pairing agent (e.g., Hexanesulfonate), though the proposed acidic gradient is usually sufficient.[1][2]
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[2] (Chapter on "Method Development for Acidic Compounds"). Link[1][2]
Agilent Technologies. (2020).[2] Amino Acid Analysis: How to choose the right column and method. (General principles of amino acid retention). Link
SIELC Technologies. (n.d.).[2] HPLC Method for Separation of Tosyl-Amino Acids. (Reference for hydrophobic nature of Tosyl group).[2] Link
Sigma-Aldrich. (n.d.).[2] N-(p-Tosyl)-L-isoleucine Product Specification and Properties. Link
Comparative Guide: Boc vs. Tosyl Protection for Isoleucine Synthesis
Topic: Comparison of Boc vs Tosyl protection for isoleucine synthesis Content Type: Publish Comparison Guide Executive Summary In the synthesis of isoleucine-containing peptides and peptidomimetics, the choice between te...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Boc vs Tosyl protection for isoleucine synthesis
Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of isoleucine-containing peptides and peptidomimetics, the choice between tert-Butyloxycarbonyl (Boc) and p-Toluenesulfonyl (Tosyl) protection is rarely a matter of preference, but rather one of strategic necessity determined by orthogonality and downstream compatibility.
Boc-Isoleucine is the industry standard for solid-phase peptide synthesis (SPPS) and general organic synthesis. It offers high yields, mild protection conditions, and facile removal by acid (TFA/HCl). Its primary limitation is instability to Lewis acids and heat.
Tosyl-Isoleucine is a specialized, robust derivative used when extreme stability is required (e.g., surviving strong nucleophiles, oxidants, or basic hydrolysis). It is "orthogonal to everything" in standard peptide chemistry but requires harsh reductive cleavage (Na/NH₃ or Sodium Naphthalenide), making it a "protecting group of last resort."
This guide analyzes the mechanistic, experimental, and stereochemical trade-offs of these two strategies, with a specific focus on the unique racemization risks associated with the isoleucine sec-butyl side chain.
Mechanistic Comparison
Protection Chemistry
The installation of Boc and Tosyl groups proceeds via distinct mechanisms. Boc formation is a nucleophilic acyl substitution, while Tosyl formation is a nucleophilic substitution at sulfur (sulfonylation).
Boc Protection Mechanism
The amine of isoleucine attacks the carbonyl of Di-tert-butyl dicarbonate (
). The resulting tetrahedral intermediate collapses to release and tert-butanol.
Tosyl Protection Mechanism
The amine attacks the electrophilic sulfur of p-Toluenesulfonyl chloride (TsCl). A base (typically
or NaOH) is required to neutralize the HCl byproduct and drive the equilibrium.
Figure 1: Mechanistic pathways for Boc vs. Tosyl protection. Boc relies on anhydride reactivity, while Tosyl relies on sulfonyl chloride electrophilicity.
Deprotection & Orthogonality
The critical differentiator is the cleavage condition.
Boc Cleavage (Acidolysis): The tert-butyl carbamate is protonated by strong acid (TFA), leading to the expulsion of the stable tert-butyl cation (E1-like mechanism). The resulting carbamic acid spontaneously decarboxylates.
Tosyl Cleavage (Reductive): The sulfonamide bond is extremely strong. Cleavage requires Single Electron Transfer (SET) using Sodium in liquid ammonia or Sodium Naphthalenide. This generates a radical anion that fragments into the amine and sulfinate.
Experimental Protocols
Protocol A: Synthesis of N-Boc-L-Isoleucine
Objective: High-yield synthesis suitable for SPPS.
Target Yield: 92-96%
Reagents:
L-Isoleucine (10 mmol)
Di-tert-butyl dicarbonate (
) (11 mmol)
NaOH (1M aqueous solution)
1,4-Dioxane (or THF)
Step-by-Step Workflow:
Dissolution: Dissolve L-Isoleucine (1.31 g) in a mixture of 1M NaOH (10 mL) and 1,4-dioxane (10 mL). Note: The base ensures the amine is nucleophilic.
Addition: Cool to 0°C. Add
(2.40 g) dropwise.
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear).
Workup (Critical):
Evaporate dioxane under reduced pressure.
Wash the aqueous phase with diethyl ether (removes unreacted
).
Acidification: Carefully acidify the aqueous phase to pH 2-3 using 1M KHSO₄ or dilute HCl. Caution: Do not use strong mineral acids at high concentrations to avoid Boc cleavage.
Extract the product into Ethyl Acetate (
mL).
Isolation: Dry over
, filter, and concentrate to yield a colorless oil or white solid.
Protocol B: Synthesis of N-Tosyl-L-Isoleucine
Objective: Synthesis of a highly stable, crystalline derivative.
Target Yield: 85-90%
Reagents:
L-Isoleucine (10 mmol)
p-Toluenesulfonyl chloride (TsCl) (11 mmol)
(22 mmol)
Water/Acetone (1:1)
Step-by-Step Workflow:
Preparation: Dissolve L-Isoleucine (1.31 g) and
(2.33 g) in water (15 mL). Add Acetone (15 mL) to improve TsCl solubility.
Addition: Add TsCl (2.10 g) in small portions over 30 minutes.
Reaction: Reflux (or stir vigorously at 50°C) for 2 hours. The reaction is driven by the formation of the stable sulfonamide.
Workup:
Evaporate acetone.
Acidify the remaining aqueous solution with conc. HCl to pH 1-2. Note: Tosyl groups are stable to this acid.
The N-Tosyl-Isoleucine will typically precipitate as a white solid due to its hydrophobic nature.
Purification: Recrystallize from Ethanol/Water to obtain high-purity crystals.
Critical Performance Analysis
Yield and Stability Comparison
Feature
N-Boc-Isoleucine
N-Tosyl-Isoleucine
Typical Yield
92–98%
85–92%
Physical State
Viscous oil or low-melting solid
Crystalline solid (High melting point)
Acid Stability
Labile (Cleaves in TFA/HCl)
Stable (Resists HBr/AcOH, neat TFA)
Base Stability
Stable (Resists saponification)
Stable (Resists mild base)
Nucleophile Stability
Moderate
Excellent (Resists amines, organolithiums)
Removal Reagent
50% TFA in DCM
Na/Liquid or Sodium Naphthalenide
The Racemization Risk: Isoleucine Specifics
Isoleucine possesses two chiral centers: the
-carbon and the -carbon (side chain).
Risk: Epimerization of the
-carbon converts L-Isoleucine into D-allo-Isoleucine .[1]
Boc Performance: Carbamates (Boc) are excellent at suppressing racemization during activation (coupling). They prevent the formation of 5(4H)-oxazolones, a primary pathway for racemization.
Tosyl Performance:
Pros: Sulfonamides do not form oxazolones.
Cons: The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the NH proton. Under basic conditions, this can facilitate the abstraction of the
-proton, leading to direct enolization and epimerization to allo-isoleucine.
Verdict: Tosyl is safer chemically (no oxazolone), but riskier environmentally if strong bases are used during alkylation or coupling steps.
Figure 2: Racemization pathways. Note that while both groups block oxazolone formation (the main culprit in peptide synthesis), Tosyl increases the acidity of the alpha-proton, posing a risk of 'allo'-isoleucine formation under basic conditions.
Decision Matrix: When to Use Which?
Scenario
Recommended Group
Rationale
Standard Peptide Synthesis
Boc
Fast deprotection, minimal side reactions, standard protocols.
Crystallization Required
Tosyl
Tosyl derivatives crystallize easily, aiding purification without chromatography.
Harsh Acidic Steps
Tosyl
If the synthesis involves Friedel-Crafts or other acid-catalyzed steps, Boc will fall off. Tosyl survives.
Strong Nucleophiles
Tosyl
Tosyl anions are poor leaving groups (on Nitrogen); the sulfonamide is inert to Grignards/Lithiums (mostly).
"Safety-Catch" Strategy
Tosyl
Use Tosyl to lock the amine until the very end of a complex total synthesis.
References
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Referenced via Organic Chemistry Portal: [Link])
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualized via search results on stability).
Schön, I., & Kisfaludy, L. (1986). Prevention of racemization in peptide synthesis.
Optical Rotation Standards for (2S,3S)-N-Tosyl-Isoleucine: A Comparative Technical Guide
The following guide is a technical comparison and procedural manual for establishing optical rotation standards for (2S,3S)-N-tosyl-isoleucine . It addresses the scarcity of commercial reference data by providing a self-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical comparison and procedural manual for establishing optical rotation standards for (2S,3S)-N-tosyl-isoleucine . It addresses the scarcity of commercial reference data by providing a self-validating experimental framework.[1]
Executive Summary: The Standardization Challenge
(2S,3S)-N-tosyl-isoleucine (N-p-toluenesulfonyl-L-isoleucine) is a critical chiral intermediate, often employed as a resolving agent or a protected building block in peptide synthesis.[1][2] Unlike its parent amino acid, L-Isoleucine, widely accepted pharmacopeial standards (USP/EP) for the N-tosyl derivative are rare.[1][2]
The Core Problem: Commercial suppliers (e.g., Sigma-Aldrich, TCI) frequently list this compound (CAS 34235-81-9 or 31604-80-1) without specific optical rotation (
) data, shifting the burden of validation to the researcher.[1][2]
The Solution: This guide compares the two primary methods for validating chiral purity—Classical Polarimetry vs. Chiral HPLC —and provides a self-validating protocol to establish an in-house "Gold Standard."
Comparative Analysis: Polarimetry vs. Chiral HPLC
For a researcher requiring high enantiomeric purity (
), relying solely on literature optical rotation values is insufficient due to solvent-dependent variability.[1][2]
Table 1: Performance Comparison of Validation Methods
Feature
Method A: Classical Polarimetry
Method B: Chiral HPLC (Recommended)
Primary Metric
Specific Rotation ()
Enantiomeric Excess ()
Sensitivity
Low (Requires high conc. )
High (Detects impurity)
Solvent Impact
Critical: Sign inversion possible between solvents (e.g., EtOH vs. CHCl).[1][2]
: Concentration ( g/100 mL). Standard conc: 1.0 or 2.0 g/100 mL.[2]
Workflow Visualization
The following diagram illustrates the logical flow for generating and validating the standard, ensuring scientific integrity (E-E-A-T).
Figure 1: Self-validating workflow for establishing the optical rotation standard.
Troubleshooting & Causality
Drifting Rotation Values:
Cause: Hygroscopicity.[1] N-tosyl amino acids can absorb moisture.[1][2]
Fix: Dry sample in a vacuum desiccator over
for 24 hours before weighing.
Unexpected Sign (e.g., (+) instead of (-)):
Cause: Solvent effect or pH. Amino acid derivatives often flip sign between acidic (protonated amine) and basic (deprotonated carboxylate) conditions.[1][2]
Standard: Always report the solvent explicitly. For N-tosyl derivatives, Ethanol is the preferred standard for comparison with literature on similar compounds.
Low Melting Point:
Cause: Presence of water (hydrate) or unreacted TsCl.[1][2][5]
Fix: Recrystallize from dry solvents (EtOAc/Hexane) if water persists.[1][2]
References
Preparation of N-Tosyl Amino Acids:
Fischer, E., & Lipschitz, W. (1915).[1][2] Über die optisch-aktiven N-Monomethyl-aminosäuren. Berichte der deutschen chemischen Gesellschaft. [1][2]
Solvent Effects on Optical Rotation:
Polavarapu, P. L. (2002).[1] Chiral analysis using spectroscopic methods. Wiley-Interscience.[1][2] (General reference for solvent influence on
).
L-Isoleucine Reference Data:
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6306, L-Isoleucine.
N-Tosyl-L-Isoleucine Product Data (Example of Missing Data):
Sigma-Aldrich. Product Specification: N-(p-Tosyl)-L-Isoleucine. [1][2]
A Comparative Guide to the Elemental Analysis of N-[(4-methylphenyl)sulfonyl]isoleucine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, precise determination of elemental composition is a cornerstone of molecular validation. T...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, precise determination of elemental composition is a cornerstone of molecular validation. This guide provides an in-depth comparison of methodologies for the elemental analysis of N-[(4-methylphenyl)sulfonyl]isoleucine, a tosyl-protected amino acid derivative. We will explore the theoretical basis, practical execution, and comparative performance of combustion analysis against an alternative technique, high-resolution mass spectrometry.
Theoretical Elemental Composition
The essential first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula. N-[(4-methylphenyl)sulfonyl]isoleucine is formed by the reaction of isoleucine with 4-methylphenylsulfonyl chloride. The chemical formula for isoleucine is C₆H₁₃NO₂, and for the 4-methylphenylsulfonyl (tosyl) group, it is C₇H₇SO₂. In the formation of the N-sulfonyl bond, one hydrogen atom is lost from the amino group of isoleucine.
Based on the formula C₁₃H₁₉NO₄S, the molecular weight and theoretical elemental composition are calculated as follows:
Molecular Weight: 299.36 g/mol
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Percentage (%)
Carbon
C
12.01
13
156.13
52.15
Hydrogen
H
1.01
19
19.19
6.41
Nitrogen
N
14.01
1
14.01
4.68
Oxygen
O
16.00
4
64.00
21.38
Sulfur
S
32.07
1
32.07
10.71
Primary Method: Combustion Analysis
Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds. The underlying principle involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then quantitatively measured.
Experimental Workflow: Combustion Analysis
Caption: Workflow for elemental analysis by combustion.
Step-by-Step Protocol for Combustion Analysis
Sample Preparation: Accurately weigh approximately 2 mg of the dried N-[(4-methylphenyl)sulfonyl]isoleucine sample into a tin capsule. The sample must be homogenous and free of solvent residues.
Instrument Setup and Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. This step is crucial for ensuring the accuracy of the results.
Analysis: The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000°C) with a constant flow of pure oxygen.
Gas Separation and Detection: The resulting gases are passed through a reduction furnace to convert nitrogen oxides to dinitrogen and are then separated by a gas chromatography column. A thermal conductivity detector (TCD) measures the concentration of each gas.
Data Calculation: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of carbon, hydrogen, nitrogen, and sulfur. Oxygen is typically determined by difference.
Trustworthiness and Self-Validation
The reliability of combustion analysis is ensured by several factors:
Use of Certified Standards: Calibration with standards of known purity and composition validates the instrument's performance.
Replicate Analyses: Analyzing the same sample multiple times should yield results within a narrow margin of error, typically ±0.4%.
Blank Runs: Running empty tin capsules (blanks) confirms that there is no contamination from the system itself.
Alternative Method: High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry offers a powerful alternative for confirming the elemental composition of a pure compound. Unlike combustion analysis, which measures the relative amounts of each element, HRMS determines the compound's exact mass with very high precision. This precise mass can then be used to deduce the molecular formula.
Experimental Workflow: High-Resolution Mass Spectrometry
Caption: Workflow for molecular formula determination by HRMS.
Step-by-Step Protocol for HRMS Analysis
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
Analysis: Introduce the sample solution into the mass spectrometer, typically via direct infusion or liquid chromatography. Electrospray ionization (ESI) is a common technique for ionizing the analyte.
Data Acquisition: Acquire the mass spectrum in a high-resolution mode. The instrument will measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.
Formula Determination: Use the instrument's software to generate a list of possible elemental compositions that fit the measured exact mass within a specified tolerance (typically < 5 ppm). The correct formula is often identified by considering the isotopic pattern and the chemical context.
Comparative Analysis
Feature
Combustion Analysis
High-Resolution Mass Spectrometry (HRMS)
Principle
Measures the percentage of C, H, N, S.
Measures the exact mass of the molecule.
Information Provided
Elemental percentages.
Molecular formula.
Sample Amount
~2 mg
< 1 µg
Purity Requirement
High purity is critical.
High purity is critical.
Throughput
Moderate.
High (with automation).
Validation
Comparison of experimental vs. theoretical percentages.
Comparison of measured vs. calculated exact mass.
Hypothetical Experimental Data
Analysis Method
Parameter
Theoretical Value
Experimental Value
Deviation
Combustion Analysis
% Carbon
52.15
52.05
-0.10
% Hydrogen
6.41
6.35
-0.06
% Nitrogen
4.68
4.72
+0.04
% Sulfur
10.71
10.65
-0.06
HRMS
Exact Mass [M+H]⁺
300.1162
300.1159
-1.0 ppm
Conclusion
Both combustion analysis and high-resolution mass spectrometry are powerful techniques for the elemental characterization of N-[(4-methylphenyl)sulfonyl]isoleucine. Combustion analysis provides a direct measure of the elemental percentages and is considered the gold standard for quantitative elemental composition. An acceptable deviation is generally considered to be within ±0.4% of the theoretical value.
High-resolution mass spectrometry, on the other hand, provides an orthogonal confirmation of the molecular formula by measuring the exact mass with high accuracy. A mass accuracy of less than 5 ppm is typically required to confidently assign a molecular formula. For comprehensive characterization and to meet the stringent requirements of drug development and publication, employing both techniques is highly recommended to provide complementary and confirmatory data.
Differentiating N-tosyl-isoleucine from N-tosyl-leucine: An Analytical Comparison Guide
Executive Summary: The Isobaric Challenge In drug development and peptide synthesis, distinguishing between N-tosyl-L-leucine (Tos-Leu) and N-tosyl-L-isoleucine (Tos-Ile) is a critical quality attribute. These compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isobaric Challenge
In drug development and peptide synthesis, distinguishing between N-tosyl-L-leucine (Tos-Leu) and N-tosyl-L-isoleucine (Tos-Ile) is a critical quality attribute. These compounds are constitutional isomers (specifically, skeletal isomers) sharing the identical molecular formula (
) and monoisotopic mass (285.10 Da).
The bulky, hydrophobic p-toluenesulfonyl (tosyl) group often masks the subtle differences in the aliphatic side chains, making standard C18 HPLC separation difficult without optimization. This guide outlines the definitive analytical protocols to differentiate these species, prioritizing NMR spectroscopy for structural confirmation and optimized HPLC for quantitative purity analysis.
Structural Analysis & Mechanism
The core difference lies in the alkyl side chain branching.
Leucine possesses a
-branched isobutyl group.
Isoleucine possesses a
-branched sec-butyl group (introducing a second chiral center, though usually fixed as S in L-isoleucine).
The Tosyl group acts as a strong electron-withdrawing group (EWG) and a chromophore, affecting both the chemical shifts of the
-proton and the retention behavior in chromatography.
Structural Comparison Diagram
Caption: Structural divergence of the two isomers sharing a common N-tosyl core.
Method 1: Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR is the most robust method for absolute structural identification. The aromatic Tosyl signals serve as an internal reference, while the aliphatic region (0.8 – 2.0 ppm) provides the "fingerprint" for differentiation.
Experimental Protocol
Solvent: DMSO-
(Preferred for solubility and distinct NH signals) or .
Concentration: ~10-20 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual solvent peak.
Data Interpretation: The "Fingerprint" Region
Feature
N-Tosyl-L-Leucine (Tos-Leu)
N-Tosyl-L-Isoleucine (Tos-Ile)
Causality
Methyl () Signals
Doublet (6H) at ~0.85-0.90 ppm
Triplet (3H) at ~0.85 ppm (terminal)
Leu has two equivalent terminal methyls; Ile has one terminal ethyl group.
Gamma () Signal
Doublet (3H) at ~0.95 ppm (overlapping)
Doublet (3H) at ~0.90 ppm
Ile has a methyl group attached to the -carbon (appearing as a doublet).
Methine Splitting
-CH (Multiplet)
-CH (Multiplet)
The branching position shifts the methine signal.
Aromatic Region
Two doublets (7.3 & 7.7 ppm)
Two doublets (7.3 & 7.7 ppm)
Indistinguishable (Tosyl group).
Tosyl Methyl
Singlet (3H) at ~2.40 ppm
Singlet (3H) at ~2.40 ppm
Indistinguishable.
Key Differentiator: Look for the triplet at ~0.85 ppm. If present, the sample contains Isoleucine.[1][2][3][4] Leucine only shows doublets in the methyl region.
Method 2: HPLC Analysis - The Quantitative Solution
Standard C18 gradients often co-elute these isomers because the hydrophobic Tosyl group dominates the interaction with the stationary phase. Separation requires exploiting the shape selectivity of the side chains.
Recommended Column Chemistries[5]
Phenyl-Hexyl: Offers
- interactions with the Tosyl ring, which can be sterically modulated differently by the bulky -branch of Ile vs the -branch of Leu.
C8 (Octyl): Less hydrophobic retention than C18, allowing the subtle side-chain differences to influence selectivity more.
Validated Protocol (Starting Point)
Column: Phenyl-Hexyl or C18 High Resolution (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Detection: UV at 230 nm (Tosyl absorption max) or 254 nm.
Gradient Strategy: Isocratic hold or very shallow gradient is required.
Example: 30% B to 45% B over 20 minutes. (Steep gradients will cause co-elution).
Decision Workflow
Caption: Analytical decision matrix for definitive identification.
Method 3: Physical Properties (Melting Point)[6]
While less specific than NMR, melting point (MP) is a critical quality control parameter. The Tosyl derivatives have distinct crystal packing energies.
N-Tosyl-L-Leucine:112–117 °C [1].
N-Tosyl-L-Isoleucine: Typically distinct from Leu. (Note: While the free amino acid L-Ile melts at ~288°C dec [2], the Tosyl derivative will have a lower, sharp melting point. A mixed MP test is recommended if a standard is available).
Observation: If the sample melts significantly outside the 112-117 °C range, suspect Tos-Ile or significant impurities.
Summary Comparison Table
Parameter
N-Tosyl-L-Leucine
N-Tosyl-L-Isoleucine
Molecular Weight
285.36 g/mol
285.36 g/mol
Side Chain
Isobutyl (-branch)
sec-Butyl (-branch)
1H NMR (Methyls)
0.9 (d, 6H)
0.9 (t, 3H), 1.0 (d, 3H)
Melting Point
112–117 °C
Distinct (Requires Std)
HPLC Elution
Generally elutes slightly later on C18 (Shape dependent)
Generally elutes earlier (more compact)
References
Sigma-Aldrich. (2025).[5] Product Specification: N-(p-Toluenesulfonyl)-L-leucine (CAS 1220-80-0). Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6306, L-Isoleucine. Retrieved from
Anderson, Z. J., et al. (2017).[6] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Retrieved from
Creative Biolabs. (2025). Isoleucine & Leucine Differentiation in Sequencing. Retrieved from
This guide outlines the technical specifications, safety protocols, and disposal workflows for N-[(4-methylphenyl)sulfonyl]isoleucine (also known as N-Tosyl-L-isoleucine). It is designed for researchers requiring immedia...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical specifications, safety protocols, and disposal workflows for N-[(4-methylphenyl)sulfonyl]isoleucine (also known as N-Tosyl-L-isoleucine). It is designed for researchers requiring immediate, actionable data for laboratory compliance and environmental stewardship.
Executive Summary
Chemical Nature: N-Tosyl-L-isoleucine is a sulfonamide-protected amino acid derivative. While often classified as non-hazardous for transport (DOT/IATA), it must be treated as organic chemical waste and never disposed of via sanitary sewer or municipal trash.
Primary Disposal Method: High-temperature incineration via a licensed chemical waste contractor.
Immediate Action: Segregate from strong oxidizers; label as "Non-Regulated Organic Solid" (unless in solution).
Chemical Profile & Hazard Identification
Before disposal, verify the material identity to ensure compatibility with waste streams.
Parameter
Technical Specification
Systematic Name
N-[(4-methylphenyl)sulfonyl]-L-isoleucine
Synonyms
N-Tosyl-L-isoleucine; Tos-Ile-OH
CAS Number
34235-81-9
Molecular Formula
C₁₃H₁₉NO₄S
Molecular Weight
285.36 g/mol
Physical State
White to off-white crystalline powder
Solubility
Soluble in alcohol, DMF, DMSO; poorly soluble in water
Acidity (pKa)
~3.5–4.0 (Carboxylic acid moiety)
Safety Assessment (Precautionary Principle)
Although specific GHS hazard data for this CAS number is often listed as "Not Classified" or "No Data Available" by major suppliers [1, 2], the presence of the sulfonyl group and carboxylic acid suggests potential for irritation.
Storage prior to pickup: Store in a cool, dry place away from heat sources.
Containerization: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if the compound is wet or in solution, as the acid functionality may corrode metal over time.
Disposal Procedures: Decision Logic
Select the appropriate workflow based on the physical state of the waste.
Scenario A: Pure Solid Waste
Classification: Non-Regulated Organic Solid.
Protocol:
Collect solid waste in a dedicated wide-mouth jar (HDPE preferred).
Do not mix with silica gel or spill debris unless necessary (keeps incineration costs lower).
Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate, DMF).
If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste" carboy.
If Non-Halogenated (Acetone, MeOH, DMF): Segregate into "Non-Halogenated Organic" carboy.
Note: The N-Tosyl-L-isoleucine concentration is usually negligible for the waste profile, but the tag must list "Trace N-Tosyl-L-isoleucine" as a constituent.
Disposal Workflow Diagram
The following flowchart illustrates the decision-making process for disposing of N-Tosyl-L-isoleucine.
Caption: Decision tree for segregating N-Tosyl-L-isoleucine waste based on solvent content and physical state.
Regulatory Compliance (US EPA & Global)
While N-Tosyl-L-isoleucine is not explicitly listed on the EPA's RCRA P-list or U-list [3], the generator is responsible for characterization.
RCRA Code (Solid): Generally "Non-Hazardous" (None), but many institutions assign a generic code (e.g., "0000" or state-specific codes) to ensure incineration.
RCRA Code (Solution): Depends on the solvent.
D001: Ignitable (if flash point < 60°C).
F002/F003: Spent solvents.
Drain Disposal:STRICTLY PROHIBITED. The compound's sulfonyl moiety resists biodegradation and can harm aquatic ecosystems [4].
Emergency Procedures: Spill Cleanup
In the event of a powder spill in the laboratory:
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 dust mask.
Containment: Cover the spill with a damp paper towel to prevent dust generation.
Cleanup:
Sweep up the damp material carefully.
Clean the surface with a soap and water solution.[4][3][5]
Place all spill debris (towels, gloves, powder) into a plastic bag.
Disposal: Label the bag as "Chemical Spill Debris: N-Tosyl-L-isoleucine" and treat as solid chemical waste.
References
Sigma-Aldrich. (2024). Safety Data Sheet: N-(p-Tosyl)-L-isoleucine. Product No. S787396.[3] Retrieved from
Thermo Fisher Scientific. (2023). Safety Data Sheet: L-Isoleucine and derivatives. Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Personal protective equipment for handling N-[(4-methylphenyl)sulfonyl]isoleucine
Executive Summary & Risk Philosophy Handling N-[(4-methylphenyl)sulfonyl]isoleucine (synonyms: N-Tosyl-L-isoleucine, Tosyl-isoleucine) requires a nuanced approach.[1] While often classified as "non-hazardous" or a mild i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Philosophy
Handling N-[(4-methylphenyl)sulfonyl]isoleucine (synonyms: N-Tosyl-L-isoleucine, Tosyl-isoleucine) requires a nuanced approach.[1] While often classified as "non-hazardous" or a mild irritant in bulk regulatory databases, this compound contains a sulfonamide moiety .
The Scientific Reality:
As a Senior Application Scientist, I advise against treating this merely as a benign amino acid derivative. The sulfonyl group introduces a structural alert for chemical sensitization . In drug development workflows, the primary risks are not acute toxicity, but rather cross-contamination of assays and occupational sensitization (haptenization) via dust inhalation.[1]
This protocol implements the ALARA (As Low As Reasonably Achievable) principle, prioritizing containment of particulates.
Hazard Characterization & Exposure Limits
Before selecting PPE, we must define the enemy. This compound is a solid organic intermediate.
The "Redundancy Rule": If the outer glove is compromised by solvent (e.g., DMSO during dissolution), the inner glove prevents immediate dermal contact.[1]
Respiratory
N95 / FFP2 Mask (if outside hood)
Essential to prevent inhalation of micro-particulates during weighing. Preferred: Handle strictly inside a fume hood (no mask needed if sash is correct).
Eye Protection
Chemical Safety Goggles (Indirect Venting)
Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Defense
Lab Coat (High-neck, elastic cuff)
Prevents powder migration up the sleeves. Cotton/Poly blend is acceptable; Tyvek is required only for kilogram-scale handling.
Operational Workflow: Step-by-Step
This protocol ensures data integrity and operator safety.
Phase A: Engineering Controls & Setup[1]
Verify Airflow: Ensure the Chemical Fume Hood is operating at 80–100 fpm (0.4–0.5 m/s) face velocity.
Static Control: Place an ionizing bar or antistatic gun near the balance.
Why: N-protected amino acids are prone to static charge. Static causes powder to "jump," leading to invisible contamination of the balance bench.
Phase B: Weighing & Transfer[1]
Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.
Taring: Tare the weighing boat before opening the source container.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
Dissolution (Critical Step):
If dissolving in DMSO or DMF : These solvents are penetrants. They will carry the N-tosyl-isoleucine through the skin barrier if spilled.
Action: Change outer gloves immediately if a solvent splash occurs.
Phase C: Decontamination & Doffing[1]
Wipe Down: Clean the balance area with a 10% soap/water solution , followed by 70% Ethanol.
Note: Ethanol alone may just spread the hydrophobic powder; surfactant (soap) lifts it.
Waste Segregation:
Solid Waste: Dispose of weighing boats and contaminated gloves in "Hazardous Solid Waste" (Incineration).
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless chlorinated solvents were used).
Visualizing the Safety Logic
The following diagram illustrates the decision-making flow for handling this compound, emphasizing the "Stop/Go" decision points based on solvent usage.
Caption: Operational workflow emphasizing the critical control point when solvents are introduced, increasing dermal risk.
Emergency Response Protocols
In the event of containment breach, execute the following immediately. These steps are designed to mitigate the specific chemical properties of sulfonamide derivatives.
Inhalation (Dust Exposure)[1][2]
Immediate Action: Move to fresh air.
Medical Context: If wheezing occurs, alert medical personnel to potential sulfonamide sensitivity .
Ocular Exposure[3][4]
Immediate Action: Flush with water for 15 minutes .[2][3]
Technique: Hold eyelids open. Do not use neutralization agents (acids/bases) as they may react with the tosyl group or cause thermal injury.
Skin Contact (Solvent Assisted)[1]
Scenario: You spilled a DMSO solution of the compound on your hand.
Action:
Do NOT wipe (this drives it deeper).
Peel off gloves immediately.
Wash with copious soap and water (surfactants are vital to remove the lipophilic compound).
Spill Cleanup
Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder gently with a paper towel dampened in water to prevent dust generation, then scoop.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122026, N-Tosyl-L-isoleucine. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Fine Powders. Retrieved from [Link]